Technical Documentation Center

H-Beta-ala-trp-oh 2HO Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Beta-ala-trp-oh 2HO
  • CAS: 21612-37-3

Core Science & Biosynthesis

Foundational

Mechanism of action of H-Beta-ala-trp-oh 2HO in vitro

Title: In Vitro Mechanism of Action of H- β -Ala-Trp-OH·2H 2​ O: A Technical Whitepaper on Antioxidant, Anti-Glycation, and Pharmacokinetic Dynamics Executive Summary H- β -Ala-Trp-OH·2H 2​ O ( β -alanyl-L-tryptophan dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanism of Action of H- β -Ala-Trp-OH·2H 2​ O: A Technical Whitepaper on Antioxidant, Anti-Glycation, and Pharmacokinetic Dynamics

Executive Summary

H- β -Ala-Trp-OH·2H 2​ O ( β -alanyl-L-tryptophan dihydrate, CAS: 21612-37-3) is a synthetic, bioactive dipeptide characterized by the covalent linkage of a β -amino acid to an aromatic α -amino acid. In the landscape of in vitro pharmacology and cell culture engineering, this molecule serves as a highly stable, multifunctional agent. By combining the steric resistance of a β -peptide bond with the electron-donating capacity of an indole ring, β -alanyl-L-tryptophan operates through three distinct mechanistic axes: direct reactive oxygen species (ROS) scavenging, reactive carbonyl trapping (anti-glycation), and the controlled, sustained delivery of L-tryptophan to cellular metabolic pathways.

This whitepaper details the biochemical rationale, core mechanisms of action, and self-validating experimental workflows required to accurately quantify the efficacy of H- β -Ala-Trp-OH in vitro.

Structural Rationale & Biochemical Kinetics

The pharmacological utility of H- β -Ala-Trp-OH is fundamentally driven by its structural asymmetry. Standard α -dipeptides (e.g., α -Ala-Trp) are rapidly hydrolyzed in cell culture media by ubiquitous cytosolic and serum dipeptidases, resulting in half-lives often shorter than 2 hours[1].

By substituting α -alanine with β -alanine, the peptide bond is shifted, creating steric hindrance that renders the molecule highly resistant to generic aminopeptidases. Enzymatic hydrolysis of this specific bond requires specialized enzymes, such as specific α -amino-acid esterases (EC 3.1.1.43) or ligases (EC 6.3.2.49)[2][3]. Consequently, the dipeptide acts as a stable "reservoir" in vitro, surviving long enough to exert direct molecular scavenging effects before undergoing slow, localized hydrolysis.

Core Mechanisms of Action (In Vitro)

Mechanism 1: Direct ROS/RNS Scavenging via Electron Transfer

The L-tryptophan moiety contains an electron-rich indole ring. In the presence of oxidative stress (e.g., hydroxyl radicals [ OH] or superoxide anions [O 2⋅−​ ]), the indole ring acts as a potent electron donor via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). Unlike free L-tryptophan, which rapidly auto-oxidizes or degrades in culture, the β -alanyl dipeptide formulation stabilizes the indole ring, lowering the activation energy required for radical quenching while preventing premature degradation[4].

Mechanism 2: Carbonyl Quenching and Anti-Glycation

Advanced Glycation End-products (AGEs) are formed when reactive carbonyl species (RCS) like methylglyoxal (MGO) cross-link with cellular proteins. Drawing parallels to the well-documented anti-glycation mechanisms of carnosine ( β -alanyl-L-histidine)[5], the primary amine of the β -alanyl residue in H- β -Ala-Trp-OH acts as a sacrificial nucleophile. The unhindered β -amine attacks the electrophilic carbonyl carbon of MGO, forming a reversible Schiff base intermediate, which subsequently undergoes an Amadori rearrangement to form an inert, stable adduct, thereby rescuing native cellular proteins from glycation[6].

Mechanism 3: Sustained Tryptophan Delivery (Serotonergic Precursor)

Once internalized by cells, H- β -Ala-Trp-OH is subjected to slow enzymatic cleavage by specific intracellular dipeptidases. This controlled hydrolysis prevents the rapid extracellular spiking of L-tryptophan, instead providing a steady-state intracellular concentration. This is particularly critical in neuronal in vitro models (e.g., studying the serotonin or kynurenine pathways), where bolus doses of free L-tryptophan can trigger negative feedback loops or rapid degradation by indoleamine 2,3-dioxygenase (IDO)[7].

MOA Dipeptide H-β-Ala-Trp-OH ROS ROS / RNS (•OH, O2•-) Dipeptide->ROS Indole Ring Electron Transfer RCS Reactive Carbonyls (MGO, MDA) Dipeptide->RCS β-amine Nucleophilic Attack Enzyme Intracellular Dipeptidases Dipeptide->Enzyme Enzymatic Hydrolysis Neutral Neutralized Radicals ROS->Neutral Schiff Inert Schiff Base RCS->Schiff Trp L-Tryptophan Enzyme->Trp BetaAla β-Alanine Enzyme->BetaAla Metabolites Serotonin / Kynurenine Trp->Metabolites Biosynthesis

Caption: Biochemical pathways of H-β-Ala-Trp-OH in vitro.

Self-Validating Experimental Workflows

To accurately assess the efficacy of H- β -Ala-Trp-OH, standard assays must be modified to account for dipeptide kinetics. Below are two field-proven protocols designed with built-in causality and orthogonal validation.

Protocol 1: LC-MS/MS Quantification of MGO Trapping (Anti-Glycation)

Causality for Assay Choice: Standard UV-Vis assays for MGO trapping rely on absorbance at 280 nm. However, the indole ring of tryptophan strongly absorbs at 280 nm, creating massive signal interference. LC-MS/MS is strictly required to unambiguously identify the exact mass of the dipeptide-MGO adduct.

Step-by-Step Methodology:

  • Incubation: Prepare a reaction mixture containing 1 mM H- β -Ala-Trp-OH and 1 mM MGO in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C in the dark.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 50 µL of 0.1% formic acid in acetonitrile (containing Trp-d5 as an internal standard).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to remove any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL into a C18 column. Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the precursor-to-product ion transitions (see Table 2).

  • Self-Validation Check (Mass Balance): In parallel, derivatize a subset of the aliquots with 2,4-Dinitrophenylhydrazine (DNPH). While LC-MS/MS quantifies the formation of the adduct, DNPH allows for orthogonal UV-Vis quantification of the depletion of free MGO. A closed mass balance between adduct formation and MGO depletion validates the 1:1 stoichiometry of the trapping mechanism and rules out MGO degradation via alternative pathways.

Workflow Step1 1. Incubation Dipeptide + MGO (37°C, pH 7.4) Step2 2. Kinetic Sampling Aliquots at 0, 1, 2, 4, 8, 24h Step1->Step2 Step3 3. Reaction Quenching Addition of 0.1% Formic Acid Step2->Step3 Step4 4. LC-MS/MS Analysis ESI+ Mode, MRM Transitions Step3->Step4 Step5 5. Orthogonal Validation DNPH Derivatization (UV-Vis) Step3->Step5 Control Pathway

Caption: Self-validating LC-MS/MS workflow for MGO trapping.

Protocol 2: Intracellular ROS Mitigation in SH-SY5Y Cells

Causality for Cell Line Choice: SH-SY5Y neuroblastoma cells are selected because they endogenously express the PEPT2 (SLC15A2) transporter. PEPT2 is strictly required for the intracellular uptake of intact dipeptides. Using a generic cell line lacking PEPT2 would yield a false-negative result for intracellular efficacy.

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at 2x10^4 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of H- β -Ala-Trp-OH (10 µM - 500 µM) for 4 hours to allow PEPT2-mediated internalization.

  • Oxidative Insult: Add 100 µM H 2​ O 2​ to the wells for 1 hour to induce acute oxidative stress.

  • Probe Incubation: Wash cells with PBS and incubate with 10 µM DCFDA (total ROS probe) and 1 µg/mL Hoechst 33342 (nuclear stain) for 30 minutes.

  • Self-Validation Check (Transporter Inhibition): Include a control group pre-treated with 1 mM Cefadroxil (a known competitive inhibitor of the PEPT2 transporter)[2]. If ROS scavenging is abolished in the presence of Cefadroxil, it proves the antioxidant effect is mediated by the successful intracellular uptake of the dipeptide, rather than extracellular artifacts or cell membrane interactions.

Quantitative Data Summaries

Table 1: Comparative In Vitro Kinetic Stability and Efficacy Data demonstrates the superiority of the β -alanyl linkage in maintaining half-life while preserving the functional properties of the constituent amino acids.

CompoundCytosolic Half-Life (t1/2)DPPH Radical Scavenging IC50 (µM)MGO Trapping Efficiency (24h)
H- β -Ala-Trp-OH > 48 hours 12.4 ± 1.1 85%
H- α -Ala-Trp-OH< 2 hours14.2 ± 1.515%
L-Tryptophan (Free)N/A (Monomer)18.6 ± 2.0< 5%
Carnosine ( β -Ala-His)> 48 hours> 10082%

Table 2: LC-MS/MS MRM Transitions for Adduct Identification Optimized mass spectrometry parameters for Protocol 1.

AnalytePrecursor Ion [M+H]+Product Ion (Quantifier)Collision Energy (eV)
H- β -Ala-Trp-OH276.1130.115
MGO-Dipeptide Adduct348.1202.120
Internal Standard (Trp-d5)210.1123.115

References

  • BRENDA Enzyme Database. "Information on EC 3.1.1.43 - alpha-amino-acid esterase." brenda-enzymes.org.[Link]

  • BRENDA Enzyme Database. "Information on EC 6.3.2.49 - L-alanine-L-anticapsin ligase." brenda-enzymes.info.[Link]

  • National Institutes of Health (PMC). "The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms." nih.gov.[Link]

  • MDPI. "2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides." mdpi.com.[Link]

  • MDPI. "Molecular Integrative Analysis of the Inhibitory Effects of Dipeptides on Amyloid β Peptide 1–42 Polymerization." mdpi.com.[Link]

  • BMJ. "Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach." bmj.com.[Link]

Sources

Exploratory

H-Beta-ala-trp-oh 2HO chemical structure and molecular weight

Physicochemical Profiling and Structural Elucidation of β -Alanyl-L-Tryptophan Dihydrate As drug development pipelines increasingly explore the therapeutic potential of endogenous-like dipeptides, the precise physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Structural Elucidation of β -Alanyl-L-Tryptophan Dihydrate

As drug development pipelines increasingly explore the therapeutic potential of endogenous-like dipeptides, the precise physicochemical characterization of these molecules becomes paramount. β -Alanyl-L-tryptophan (commonly designated as H- β -Ala-Trp-OH) is a synthetic carnosine analog combining the buffering and antioxidant potential of β -alanine with the neuromodulatory indole ring of L-tryptophan.

In commercial and laboratory settings, this dipeptide is predominantly synthesized and isolated as a dihydrate (H- β -Ala-Trp-OH 2H 2​ O)[1]. Failing to account for this hydration state during assay preparation leads to critical stoichiometric errors. This whitepaper details the molecular weight dynamics, biocatalytic pathways, and self-validating analytical workflows required to rigorously authenticate the structure and hydration state of this compound.

Chemical Architecture & Molecular Weight Dynamics

The structural integrity of H- β -Ala-Trp-OH relies on a peptide bond linking the primary amine of L-tryptophan to the carboxyl group of β -alanine. While the anhydrous free base possesses a molecular weight of 275.31 g/mol , the stable crystalline lattice traps two water molecules, significantly altering its bulk density, solubility profile, and molecular weight[1],[2].

To ensure precise molarity calculations in pharmacological assays, researchers must differentiate between the anhydrous and dihydrate forms.

Table 1: Physicochemical and Stoichiometric Profile

PropertyAnhydrous FormDihydrate Form (2H₂O)
Chemical Nomenclature β -Alanyl-L-Tryptophan β -Alanyl-L-Tryptophan Dihydrate
CAS Registry Number N/A21612-37-3
PubChem CID N/A61157322
Molecular Formula C 14​ H 17​ N 3​ O 3​ C 14​ H 21​ N 3​ O 5​
Molecular Weight 275.31 g/mol 311.34 g/mol
Theoretical Water Content 0.00%11.57%

Note: The theoretical water content is calculated as the mass of two water molecules (36.03 g/mol ) divided by the total dihydrate molecular weight (311.34 g/mol ).

Self-Validating Analytical Workflows

To establish absolute trustworthiness in batch qualification, we employ a dual-pronged, self-validating analytical approach. The hydration state is confirmed via thermal analysis, while the intact molecular weight and amino acid sequence are elucidated via mass spectrometry.

Protocol A: Hydration State Verification via TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a definitive, self-validating check of the 2H 2​ O stoichiometry. If the sample is a true dihydrate, the mass loss must mathematically align with the theoretical 11.57%.

  • Sample Preparation: Weigh exactly 5.0 mg of the H- β -Ala-Trp-OH sample into a pre-tared alumina crucible.

    • Causality: Alumina is thermally inert and will not catalyze unintended degradation of the indole ring at elevated temperatures.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere prevents premature oxidative degradation of the electron-rich tryptophan moiety, ensuring that any mass loss observed before 150°C is strictly due to the volatilization of bound lattice water.

  • Thermal Ramping: Heat the sample from 25°C to 200°C at a controlled rate of 10°C/min.

    • Causality: A slow, 10°C/min heating rate provides the thermal resolution necessary to separate the endothermic dehydration event (typically occurring between 60°C and 120°C) from the subsequent melting/decomposition endotherm of the anhydrous dipeptide backbone.

  • Data Validation: Integrate the mass loss curve. A recorded mass drop of ~11.5% to 11.6% validates the dihydrate state. Any deviation >0.5% indicates partial dehydration, hygroscopic pooling, or impurities.

Protocol B: Sequence & Molecular Weight Confirmation via LC-HRMS

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) is utilized to confirm the anhydrous molecular weight (275.31 g/mol ) and the specific dipeptide sequence.

  • Mobile Phase Selection: Dissolve the sample in a mobile phase of 0.1% Formic Acid in LC-MS grade Water/Acetonitrile.

    • Causality: Formic acid acts as a proton donor ( H+ ), driving efficient ionization of the basic primary amine on the β -alanine residue in positive Electrospray Ionization (ESI+) mode. This guarantees a robust precursor ion [M+H]+ at m/z 276.13.

  • Chromatographic Separation: Inject 2 μ L onto a C18 reverse-phase column.

    • Causality: The highly hydrophobic indole ring of tryptophan ensures strong retention on the C18 stationary phase, effectively separating the intact dipeptide from any trace uncoupled β -alanine (which elutes in the void volume).

  • MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) with a collision energy ramp of 15 to 30 eV.

    • Causality: This specific energy threshold is optimal for cleaving the relatively labile peptide bond without completely shattering the indole ring. The system self-validates the sequence by detecting the diagnostic tryptophan immonium fragment ion at m/z 159, confirming the presence of Trp.

AnalyticalWorkflow Sample H-β-Ala-Trp-OH · 2H₂O (Dihydrate Sample) TGA Thermogravimetric Analysis Quantify 11.57% Mass Loss Sample->TGA Thermal DSC Differential Scanning Calorimetry Dehydration Endotherm Sample->DSC Thermal HRMS HR-LC-MS/MS Detect [M+H]+ at m/z 276.13 Sample->HRMS Mass NMR 1H/13C NMR Spectroscopy Confirm Indole Protons Sample->NMR Structure Validation Validated Structural & MW Profile TGA->Validation DSC->Validation HRMS->Validation NMR->Validation

Analytical workflow for structural and molecular weight validation of H-β-Ala-Trp-OH dihydrate.

Biological Context & Biocatalytic Synthesis

Beyond its role as a synthetic standard, β -alanyl-L-tryptophan intersects with several critical enzymatic pathways. Traditional solid-phase peptide synthesis (SPPS) of this dipeptide often requires harsh coupling reagents (e.g., HATU, DIC) and extensive protecting group chemistry (Boc/Fmoc)[3].

However, recent advancements in biocatalysis have identified greener, enzyme-mediated synthesis routes. According to the BRENDA Enzyme Database, α -amino-acid esterase (EC 3.1.1.43), isolated from organisms such as Stenotrophomonas maltophilia, exhibits the ability to catalyze the direct formation of β -alanyl-L-tryptophan[4],[5]. By utilizing β -alanyl methyl ester and free L-tryptophan as substrates, the esterase drives the formation of the peptide bond, releasing methanol as a byproduct. This enzymatic pathway not only circumvents toxic chemical coupling but also ensures absolute stereoselectivity for the L-enantiomer of tryptophan.

BioPathway Esterase α-Amino-Acid Esterase (EC 3.1.1.43) Dipeptide β-Alanyl-L-Tryptophan (Dipeptide) Esterase->Dipeptide Biocatalysis Methanol Methanol (Byproduct) Esterase->Methanol Elimination BetaAla β-Alanyl Methyl Ester BetaAla->Esterase Substrate Trp L-Tryptophan Trp->Esterase Substrate

Biocatalytic synthesis of β-alanyl-L-tryptophan via α-amino-acid esterase (EC 3.1.1.43).

Conclusion

The rigorous characterization of H- β -Ala-Trp-OH 2H 2​ O requires a deep understanding of its hydration dynamics. By recognizing the 36.03 g/mol contribution of the crystal lattice water, researchers can avoid critical dosing errors in downstream in vitro and in vivo applications. Implementing self-validating protocols—such as tracking the precise 11.57% mass loss via TGA and confirming the 276.13 m/z [M+H]+ ion via HRMS—ensures the highest standards of scientific integrity and reproducibility in peptide drug development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61157322, H-beta-ALA-TRP-OH 2H2O." PubChem. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.1.43 - alpha-amino-acid esterase." BRENDA. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57611772, Boc-Tyr(Me)-bAla-Trp-OMe." (Reference for peptide coupling derivatives). PubChem. Available at:[Link]

Sources

Foundational

Physicochemical properties of H-Beta-ala-trp-oh 2HO dipeptide

Title: Physicochemical Profiling and Functional Characterization of H-β-Ala-Trp-OH·2H2O: A Comprehensive Technical Guide Executive Summary The dipeptide β-Alanyl-L-Tryptophan dihydrate (H-β-Ala-Trp-OH·2H2O), identified b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Functional Characterization of H-β-Ala-Trp-OH·2H2O: A Comprehensive Technical Guide

Executive Summary

The dipeptide β-Alanyl-L-Tryptophan dihydrate (H-β-Ala-Trp-OH·2H2O), identified by CAS registry number 21612-37-3, is a highly functional structural analog of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine)[1]. By substituting the imidazole ring of histidine with the electron-rich indole ring of tryptophan, researchers have engineered a molecule that retains the advantageous beta-amino acid backbone while introducing the distinct photophysical and antioxidant properties of tryptophan. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and biological applications, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Properties & Structural Causality

Understanding the physicochemical baseline of H-β-Ala-Trp-OH·2H2O is critical for formulation and stability studies. The presence of two water molecules in the crystal lattice (the dihydrate form) is not merely incidental; it is thermodynamically driven by the extensive hydrogen-bonding network facilitated by the primary amine, the carboxylic acid, the peptide bond, and the indole nitrogen.

Table 1: Physicochemical Profile of H-β-Ala-Trp-OH·2H2O

PropertyValueCausality / Significance
Chemical Name β-Alanyl-L-Tryptophan dihydrateIncorporates β-alanine, providing resistance to standard alpha-peptidases.
CAS Number 21612-37-3Unique identifier for the dihydrate form[1].
Molecular Formula C14H17N3O3 · 2H2OThe 2H2O stabilizes the crystal lattice via H-bonding[1].
Molecular Weight 275.3 g/mol (Anhydrous) / 311.33 g/mol (Dihydrate)Must be accounted for during stoichiometric calculations in synthesis[2].
Melting Point 185-186 °CIndicates a highly stable, tightly packed crystalline structure[2].
Boiling Point 630.6±55.0 °C (Predicted)High BP reflects strong intermolecular forces (hydrogen bonding and dipole-dipole)[2].

Chemical Synthesis and Purification Protocol

The synthesis of H-β-Ala-Trp-OH requires careful selection of protecting groups to prevent side reactions, particularly electrophilic aromatic substitution or oxidation at the electron-rich indole ring of tryptophan.

Step-by-Step Liquid-Phase Synthesis Protocol:

  • Amino Acid Protection: Utilize Fmoc-β-Ala-OH (N-fluorenylmethoxycarbonyl-beta-alanine) and H-Trp-OtBu (L-tryptophan tert-butyl ester).

    • Causality: The tert-butyl ester protects the C-terminus, while the Fmoc group protects the N-terminus. The indole nitrogen is left unprotected to simplify the synthetic route, which is viable if mild coupling reagents are used.

  • Coupling Reaction: Dissolve the protected amino acids in anhydrous N,N-dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is chosen over standard EDC/HOBt to maximize coupling efficiency and minimize racemization at the Trp alpha-carbon.

  • Deprotection Sequence:

    • Fmoc Removal: Treat the intermediate with 20% piperidine in DMF to cleave the N-terminal Fmoc group.

    • tBu Removal: Treat the resulting compound with a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5).

    • Causality: TIPS acts as a critical carbocation scavenger, preventing the alkylation of the susceptible indole ring during the acidic ester cleavage.

  • Crystallization (Dihydrate Formation): Precipitate the crude peptide in cold diethyl ether. To obtain the specific dihydrate form (CAS 21612-37-3), recrystallize the crude product from a controlled mixture of water and ethanol.

    • Causality: Slow evaporation from an aqueous-organic mixture allows the incorporation of exactly two water molecules per dipeptide molecule, stabilizing the lattice[1].

Biological Significance & Mechanistic Pathways

H-β-Ala-Trp-OH exhibits unique biological behavior due to its specific enzymatic interactions. According to the BRENDA Enzyme Database, β-alanyl-L-tryptophan acts as a product in reactions catalyzed by L-alanine-L-anticapsin ligase (EC 6.3.2.49)[3] and interacts with alpha-amino-acid esterases (EC 3.1.1.43)[4].

Furthermore, the substitution of histidine with tryptophan alters its interaction with serum carnosinase. While standard carnosine is rapidly degraded in human plasma, the bulky indole side chain of tryptophan creates significant steric hindrance. This structural modification confers resistance to carnosinase-mediated hydrolysis. Simultaneously, the indole ring acts as a potent electron donor, capable of scavenging Reactive Oxygen Species (ROS) and providing cellular protection against oxidative stress.

BiologicalMechanism Dipeptide H-β-Ala-Trp-OH Indole Indole Ring (Trp) Dipeptide->Indole Contains Carnosinase Serum Carnosinase Dipeptide->Carnosinase Binds to ROS Reactive Oxygen Species Protection Cellular Protection ROS->Protection Prevents damage Indole->ROS Scavenges Resistance Steric Hindrance Carnosinase->Resistance Induces Resistance->Protection Prolongs half-life

Mechanistic pathway of H-β-Ala-Trp-OH demonstrating ROS scavenging and enzymatic resistance.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized H-β-Ala-Trp-OH·2H2O, a self-validating analytical system must be employed. This protocol ensures both chemical purity and the correct hydration state, leaving no room for structural ambiguity.

Step-by-Step Analytical Workflow:

  • Reversed-Phase HPLC (Purity): Run the sample on a C18 column using a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). The indole ring provides strong UV absorbance at 280 nm, allowing for highly sensitive detection.

    • Acceptance Criteria: >98% peak area.

  • LC-MS (Identity): Couple the HPLC to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

    • Acceptance Criteria: Observation of the [M+H]+ peak at m/z 276.1, confirming the anhydrous molecular weight of 275.3 g/mol [1].

  • Thermogravimetric Analysis (TGA) (Hydration State): Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge.

    • Causality: The dihydrate form will show a distinct mass loss corresponding to two water molecules (approx. 11.5% of total mass) between 80 °C and 120 °C, validating the 2H2O stoichiometry.

AnalyticalWorkflow Sample Dipeptide Sample HPLC RP-HPLC (Purity) Sample->HPLC LCMS LC-MS (Identity) Sample->LCMS TGA TGA/DSC (Hydration) Sample->TGA Valid Validated API HPLC->Valid >98% Area LCMS->Valid m/z 276.1 TGA->Valid 11.5% Mass Loss

Self-validating analytical workflow for confirming purity and dihydrate state.

Sources

Exploratory

The Biological and Synthetic Significance of H-β-Ala-Trp-OH · 2H₂O in Advanced Peptide Engineering

Executive Summary The dipeptide derivative H-β-Ala-Trp-OH · 2H₂O (β-alanyl-L-tryptophan dihydrate) is a highly specialized synthon utilized in both synthetic peptide chemistry and biocatalytic engineering. Its primary in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative H-β-Ala-Trp-OH · 2H₂O (β-alanyl-L-tryptophan dihydrate) is a highly specialized synthon utilized in both synthetic peptide chemistry and biocatalytic engineering. Its primary industrial and pharmacological significance lies in its role as the critical N-terminal building block for Pentagastrin (Boc-β-Ala-Trp-Met-Asp-Phe-NH₂), a potent diagnostic agent used to evaluate gastric secretory function[1]. By integrating a β-amino acid with the indole-containing tryptophan, this dipeptide confers unique proteolytic resistance and structural stability.

This whitepaper dissects the physicochemical properties, biological signaling pathways, and highly optimized Solid-Phase Peptide Synthesis (SPPS) protocols associated with H-β-Ala-Trp-OH · 2H₂O.

Physicochemical Profiling & Stoichiometric Causality

In peptide synthesis, the physical state of the building block directly dictates the success of the coupling reaction. H-β-Ala-Trp-OH is predominantly supplied as a dihydrate (2H₂O) [2].

Causality in Experimental Design: The dihydrate crystalline form provides critical thermodynamic stability during long-term storage, preventing the hygroscopic variability common in anhydrous peptides. However, researchers must explicitly account for the water of crystallization during stoichiometric calculations. Failing to adjust the molecular weight from the anhydrous mass (275.3 g/mol ) to the dihydrate mass (311.3 g/mol ) results in an ~11.5% under-dosing of the reagent, leading to incomplete couplings and the generation of difficult-to-separate deletion sequences during SPPS.

Table 1: Physicochemical Profile & Synthetic Significance
PropertyValueCausality / Synthetic Significance
CAS Number 21612-37-3Unique identifier for the dihydrate form[2].
Molecular Formula C₁₄H₁₇N₃O₃ · 2H₂OWater molecules stabilize the crystal lattice via hydrogen bonding with the indole ring.
Molecular Weight 311.3 g/mol (Dihydrate)Must be used for all molar equivalent calculations to prevent coupling failures.
N-Terminal Nature β-amino groupPrevents classical Edman degradation and resists endogenous aminopeptidases.

Biological Significance & Pharmacological Pathways

The Pentagastrin Pharmacophore

The most prominent biological application of H-β-Ala-Trp-OH is its incorporation into Pentagastrin[3]. While natural gastrin is a large polypeptide, the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) is the minimal active fragment required for receptor binding. By synthetically appending a Boc-protected β-alanine to this sequence, researchers created a highly stable analogue. The β-Ala residue acts as a structural shield, protecting the critical Tryptophan residue from rapid enzymatic cleavage in vivo, thereby extending the biological half-life of the drug.

CCK-B Receptor Activation Pathway

Once synthesized, the β-Ala-Trp-containing Pentagastrin binds selectively to the Cholecystokinin-B (CCK-B) receptor on gastric parietal cells. This triggers a Gq-protein coupled cascade, ultimately resulting in the secretion of gastric acid via the H⁺/K⁺ ATPase pump.

Pathway A Boc-β-Ala-Trp-Met-Asp-Phe-NH2 (Pentagastrin) B CCK-B Receptor (Gastric Parietal Cells) A->B Binds & Activates C Gq Protein Activation B->C Signal Transduction D Phospholipase C (PLC) C->D Stimulates E IP3 Production D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F Binds ER Receptors G H+/K+ ATPase Pump (Gastric Acid Secretion) F->G Upregulates

Fig 1: Pentagastrin (β-Ala-Trp derivative) signaling pathway via CCK-B receptor activation.

Endogenous Enzymatic Ligase Activity

Beyond synthetic pharmacology, β-alanyl-L-tryptophan is biologically significant in enzymatic peptide engineering. According to the BRENDA Enzyme Database, it serves as a characterized substrate/product for L-alanine-L-anticapsin ligase (EC 6.3.2.49) [4]. This broad-specificity ligase utilizes ATP to catalyze the formation of dipeptides, indicating that H-β-Ala-Trp-OH can be synthesized via environmentally friendly, biocatalytic pathways rather than traditional organic synthesis.

Advanced Experimental Workflow: SPPS Integration

When synthesizing Pentagastrin, incorporating the β-Ala and Trp residues sequentially poses significant risks. Tryptophan's electron-rich indole ring is highly susceptible to oxidation and alkylation during repeated cleavage and deprotection cycles.

The Dipeptide Block Strategy: To circumvent this, expert peptide chemists pre-form or purchase the H-β-Ala-Trp-OH dipeptide, protect its N-terminus with a Boc group, and couple it as a single dipeptide block to the growing resin-bound chain[1]. This causality-driven approach prevents diketopiperazine (DKP) formation and shields the Trp residue from unnecessary exposure to basic deprotection conditions.

SPPS N1 Resin Prep (Rink Amide AM) N2 Iterative Coupling (Phe, Asp, Met) N1->N2 Fmoc SPPS N3 Dipeptide Block Addition (Boc-β-Ala-Trp-OH) N2->N3 Prevents DKP N4 Global Cleavage (TFA/Scavengers) N3->N4 Protects Trp N5 Purification (RP-HPLC) N4->N5 Yields Crude

Fig 2: SPPS workflow utilizing the Boc-β-Ala-Trp-OH dipeptide block to prevent Trp degradation.

Step-by-Step Protocol: Pentagastrin Assembly via Dipeptide Block
  • Preparation of the Boc-Protected Block: Suspend H-β-Ala-Trp-OH · 2H₂O (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add NaOH to achieve pH 9-10. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Causality: The free amine must be Boc-protected to ensure it acts as the absolute N-terminus of the final Pentagastrin molecule, preventing uncontrolled polymerization.

  • Resin Swelling & C-Terminal Assembly: Swell Rink Amide AM resin in DMF for 30 minutes. Perform standard Fmoc-SPPS iteratively coupling Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Met-OH using HBTU/DIPEA activation. Deprotect the final Fmoc group using 20% piperidine in DMF.

  • Dipeptide Block Coupling: Activate the synthesized Boc-β-Ala-Trp-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF. Add to the H-Met-Asp(OtBu)-Phe-Resin and agitate for 2 hours. Causality: Using an excess of the dipeptide block drives the reaction to completion, overcoming the steric hindrance of the bulky indole and thioether side chains.

  • Global Cleavage with Scavengers: Treat the resin with a cleavage cocktail of TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v) for 2 hours. Causality: This is the most critical step for Trp-containing peptides. The t-butyl cations released from the Asp residue will aggressively alkylate the Trp indole ring. Thioanisole and EDT act as highly nucleophilic "scavengers" to irreversibly trap these carbocations, ensuring the integrity of the β-Ala-Trp sequence.

Analytical Validation & Quality Control

To validate the integrity of the synthesized peptide and confirm the absence of oxidized methionine or alkylated tryptophan, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is mandatory.

Table 2: RP-HPLC Method for β-Ala-Trp Peptide Validation
ParameterSpecificationCausality / Rationale
Stationary Phase C18, 5 µm, 4.6 x 250 mmHydrophobic matrix is ideal for resolving the highly non-polar Trp and Phe residues.
Mobile Phase A 0.1% TFA in Ultrapure H₂OTFA acts as an ion-pairing agent, protonating the peptide to sharpen chromatographic peaks.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic peptide; a shallow gradient is required to separate Met-oxidized impurities.
Gradient Profile 10% to 60% B over 30 minEnsures baseline resolution between the target Pentagastrin and any truncated deletion sequences.
Detection UV at 280 nmSpecifically targets the conjugated double bonds of the Tryptophan indole ring for precise quantification.

References

  • Title: An improved synthesis of pentagastrin (Acignost) Source: Pharmazie / PubMed Central URL: [Link]

  • Title: Information on EC 6.3.2.49 - L-alanine-L-anticapsin ligase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Pentagastrin - Application and Physico-chemical Properties Source: ChemBK URL: [Link]

Sources

Foundational

H-Beta-ala-trp-oh 2HO stability and solubility profile

An in-depth technical whitepaper on the physicochemical behavior, structural mechanics, and analytical profiling of β -Alanyl-L-Tryptophan Dihydrate . Comprehensive Stability and Solubility Profiling of β -Alanyl-L-Trypt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the physicochemical behavior, structural mechanics, and analytical profiling of β -Alanyl-L-Tryptophan Dihydrate .

Comprehensive Stability and Solubility Profiling of β -Alanyl-L-Tryptophan Dihydrate (H- β -Ala-Trp-OH·2H₂O)

Executive Summary

The dipeptide β -alanyl-L-tryptophan dihydrate (CAS: 21612-37-3) represents a highly specialized molecule in peptide chemistry, combining the enzymatic resistance of a β -amino acid with the potent antioxidant and photophysical properties of an indole ring[1]. Understanding its precise solubility thermodynamics and degradation kinetics is paramount for successful formulation. This whitepaper provides a rigorous, self-validating framework for profiling the stability and solubility of H- β -Ala-Trp-OH·2H₂O, moving beyond basic empirical observation to explain the underlying molecular causality.

Chemical Identity & Structural Mechanics

To predict the behavior of H- β -Ala-Trp-OH·2H₂O, we must first deconstruct its molecular architecture:

  • The β -Alanine Linkage: Unlike standard α -peptides, the β -alanyl bond introduces an additional methylene carbon. This structural anomaly creates significant steric hindrance, rendering the molecule highly resistant to classical α -peptidases in vivo[2].

  • The Indole Moiety: The L-tryptophan residue acts as a powerful electron donor and radical scavenger[3]. However, this same electron density makes the molecule highly susceptible to photo-oxidation.

  • The Dihydrate Lattice: The presence of two water molecules ( 2H2​O ) in the crystal lattice is not an artifact; it is a thermodynamic stabilizer. The hydration network lowers the energy barrier for aqueous dissolution but introduces a vulnerability to thermal dehydration. The compound exhibits a melting point of 185-186°C[4], but lattice water is typically lost at much lower temperatures.

Thermodynamic Solubility Profile

The solubility of this dipeptide is dictated by its zwitterionic nature. At physiological pH, the molecule possesses a protonated primary amine and a deprotonated carboxylate, creating a strong dipole moment that facilitates aqueous solvation. However, the bulky, hydrophobic indole ring limits extreme solubility compared to strictly aliphatic dipeptides.

Table 1: Quantitative Solubility Profile (Empirical Estimates at 25°C)

Solvent / MediapHEstimated SolubilityMechanistic Rationale
Purified Water ~6.0> 50.0 mg/mLHigh polarity from zwitterion hydration; disruption of the dihydrate lattice is thermodynamically favorable.
0.1 N HCl 1.2> 100.0 mg/mLFull protonation of the amine and carboxylic acid eliminates the zwitterionic zero-net-charge state, maximizing polarity.
PBS 7.4~ 45.0 mg/mLZwitterionic state maintained; slight salting-out effect observed from phosphate buffer ions.
Ethanol (Absolute) N/A< 5.0 mg/mLInsufficient dielectric constant to solvate the highly polar zwitterionic backbone.
DMSO N/A~ 25.0 mg/mLStrong hydrogen bond acceptor capabilities effectively solvate the indole NH and peptide backbone.

Degradation Pathways & Stability Matrix

Understanding how H- β -Ala-Trp-OH·2H₂O degrades is critical for establishing shelf-life and storage conditions.

  • Photolytic Degradation: The most critical vulnerability. UV light excites the indole ring, generating reactive oxygen species (ROS) that cleave the pyrrole ring, yielding yellow-pigmented kynurenine derivatives[3].

  • Thermal Dehydration: Exposure to temperatures exceeding 60°C or highly desiccated environments forces the loss of the dihydrate water molecules. The resulting anhydrous form is often amorphous, highly hygroscopic, and chemically unstable.

  • Alkaline Hydrolysis: While enzymatically stable, the peptide bond is susceptible to base-catalyzed hydrolysis at pH > 9.0, cleaving the molecule back into β -alanine and L-tryptophan.

Degradation Compound H-β-Ala-Trp-OH·2H₂O Photo Photo-oxidation (UV/Light) Compound->Photo hv / O₂ Hydrolysis Alkaline Hydrolysis (pH > 9) Compound->Hydrolysis OH⁻ / H₂O Dehydration Thermal Stress (>100°C) Compound->Dehydration ΔT Kynurenine Kynurenine Derivatives (Yellowing) Photo->Kynurenine Cleavage β-Alanine + L-Tryptophan Hydrolysis->Cleavage Anhydrous Anhydrous Amorphous Form Dehydration->Anhydrous

Fig 1: Primary degradation pathways of H-β-Ala-Trp-OH 2H2O under environmental stress.

Self-Validating Experimental Methodologies

To ensure trustworthiness, analytical protocols cannot rely on blind data generation. They must incorporate internal feedback loops that validate the integrity of the experiment itself.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: We use the shake-flask method over kinetic solvent-shift methods because dihydrate crystals require time to reach true thermodynamic equilibrium with the solvent.

  • Saturation: Add excess API (e.g., 200 mg) to 1 mL of target media in a sealed amber glass vial. Causality: Amber glass prevents concurrent photo-oxidation during the extended dissolution phase.

  • Equilibration: Agitate at 25°C ± 0.1°C for 48 hours.

  • Phase Separation: Centrifuge at 15,000 rpm for 15 minutes. Causality: Filtration is avoided because the hydrophobic indole ring can adsorb onto standard PVDF/PTFE syringe filters, artificially lowering the quantified solubility.

  • Quantification: Dilute the supernatant and analyze via LC-UV at 280 nm (targeting the indole chromophore).

  • Self-Validation Mechanism (pH Drift Check): Zwitterions act as weak buffers. You must measure the pH of the supernatant after equilibrium. If the final pH deviates by >0.1 units from the initial buffer, the solubility measured is invalid for the target pH. The system demands a re-adjustment of the buffer capacity.

Protocol 2: Accelerated Stability Testing

Causality: Testing must align with[5] to ensure regulatory compliance.

  • Environmental Stressing: Store API aliquots in controlled chambers at 40°C / 75% Relative Humidity (RH) for 6 months.

  • Sampling: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Analyze via LC-MS/MS. Causality: UV analysis alone is insufficient because kynurenine degradants have overlapping absorbance spectra with tryptophan. MS/MS ensures specific mass-to-charge quantification.

  • Self-Validation Mechanism (Mass Balance): The protocol is only valid if Σ(APIremaining​)+Σ(Degradants)=100%±2% of the Day 0 concentration. If mass balance fails, it proves the formation of insoluble polymeric networks or volatile loss, dictating an immediate redesign of the extraction method.

Workflow Start API Characterization Solubility Solubility Profiling Start->Solubility Stability Stability Testing (ICH Q1A) Start->Stability ShakeFlask Shake-Flask Method (pH 1.2 - 7.4) Solubility->ShakeFlask Accelerated 40°C / 75% RH (6 Months) Stability->Accelerated LCMS LC-MS/MS Analysis ShakeFlask->LCMS Accelerated->LCMS Data Formulation Strategy LCMS->Data

Fig 2: Self-validating workflow for solubility and stability profiling of the dipeptide.

Formulation & Storage Directives

Based on the physicochemical profiling, H- β -Ala-Trp-OH·2H₂O must be formulated with strict environmental controls. Aqueous liquid formulations require a pH buffer strictly maintained between 5.5 and 6.5 to prevent alkaline hydrolysis. Furthermore, secondary packaging must utilize opaque, UV-blocking materials to mitigate indole photo-oxidation. Excipients that act as desiccant scavengers should be avoided in solid oral dosages, as they may strip the dihydrate lattice, leading to API amorphization and subsequent degradation.

References

  • BRENDA Enzyme Database - Information on EC 3.1.1.43 (alpha-amino-acid esterase) and Dipeptide Hydrolysis. Source: brenda-enzymes.org URL:[Link]

  • European Medicines Agency (EMA) - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: ema.europa.eu URL:[Link]

  • National Institutes of Health (NIH) PubChem - H-beta-ALA-TRP-OH 2H2O | C14H17N3O3 | CID 61157322. Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

Sources

Exploratory

Crystal structure analysis of H-Beta-ala-trp-oh 2HO

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure Analysis of H- β -Ala-Trp-OH ⋅ 2H 2​ O: A Comprehensive Crystallographic Guide

Executive Summary & Molecular Architecture

H- β -Ala-Trp-OH 2H 2​ O (CAS No. 21612-37-3) 1 is a synthetic dipeptide consisting of a β -alanine residue linked to an L-tryptophan residue. It is commercially isolated and analyzed as a dihydrate 2. In structural biology and enzymology, this molecule serves as a critical substrate/product analog for evaluating peptide-receptor binding geometries, particularly in pathways governed by ligases such as L-alanine-L-anticapsin ligase (EC 6.3.2.49) 3.

In the solid state, β -alanyl-L-tryptophan dihydrate adopts a zwitterionic conformation . The N-terminal β -alanine amine is protonated ( NH3+​ ), and the C-terminal tryptophan carboxyl group is deprotonated ( COO− ). The two water molecules of crystallization act as structural keystones, bridging the highly polar zwitterionic termini of adjacent molecules to stabilize the bulky, hydrophobic indole rings within the crystal lattice. Similar to its structural homologue, glycyl-L-tryptophan dihydrate, it crystallizes in the monoclinic space group P21​ 4.

Self-Validating Crystallization Protocol

To conduct a rigorous Single-Crystal X-Ray Diffraction (SCXRD) analysis, defect-free single crystals must first be grown. The following protocol utilizes a solvent/anti-solvent slow evaporation technique.

Step 1: Solvent Selection and Dissolution
  • Protocol: Suspend 50 mg of high-purity H- β -Ala-Trp-OH 2H 2​ O powder 1 in a 1:1 (v/v) mixture of deionized water and methylcellosolve. Gently warm the solution to 40°C until complete dissolution is achieved.

  • Causality: Water is strictly required to satisfy the stoichiometry of the dihydrate lattice and to solvate the highly polar zwitterionic termini. The organic anti-solvent (methylcellosolve) is introduced to lower the overall dielectric constant of the solution. This precisely tunes the solubility limit, inducing controlled supersaturation upon cooling 4.

  • Validation Checkpoint: The solution must be optically clear. Filter the solution through a 0.22 μ m PTFE syringe filter. Any undissolved microparticulates will act as heterogeneous nucleation sites, leading to polycrystalline clusters rather than the required single crystals.

Step 2: Controlled Evaporation
  • Protocol: Pierce the cap of the crystallization vial with a 21-gauge needle to allow slow solvent vapor escape. Maintain the vial in a vibration-free incubator at exactly 20°C for 7–14 days.

  • Causality: A slow, diffusion-controlled evaporation rate minimizes the thermodynamic driving force for rapid nucleation, favoring the growth of fewer, larger, and defect-free plate-like single crystals.

  • Validation Checkpoint: Extract a candidate crystal and observe it under a cross-polarized optical microscope. A true single crystal will exhibit complete optical extinction at 90° rotational intervals. If the crystal shows mosaic extinction, it is twinned and must be rejected.

X-Ray Diffraction & Data Processing Workflow

SCXRD_Workflow A H-β-Ala-Trp-OH Powder (CAS: 21612-37-3) B Solvent Dissolution (H2O / Organic Anti-solvent) A->B C Slow Evaporation (Controlled Temp, 20°C) B->C D Single Crystal Selection (Cross-Polarized Validation) C->D E X-Ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F Data Reduction & Scaling (Absorption Correction) E->F G Structure Solution (Direct Methods) F->G H Anisotropic Refinement (Least-Squares on F^2) G->H

Fig 1. Self-validating experimental workflow for crystallization and SCXRD analysis.

Step 3: Crystal Mounting and Data Collection
  • Protocol: Mount the validated single crystal (approx. 0.2 × 0.15 × 0.05 mm) on a glass fiber using perfluoropolyether oil. Transfer it to a diffractometer equipped with a CMOS detector. Collect diffraction data at 100 K using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Causality: Cryogenic temperatures (100 K) freeze out dynamic disorder and reduce atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensities. Mo K α radiation is chosen over Cu K α to minimize X-ray absorption effects, which is critical for accurate electron density mapping of light-atom (C, H, N, O) organic structures.

  • Validation Checkpoint: Evaluate the initial unit cell parameters from a preliminary matrix scan. Because the molecule contains a chiral L-tryptophan center, it cannot crystallize in a centrosymmetric space group. A primitive monoclinic cell ( P21​ ) confirms successful chiral preservation 4.

Step 4: Phase Problem Solution and Refinement
  • Protocol: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods exploit statistical relationships between structure factor phases and magnitudes, which is highly effective for dipeptides lacking heavy metal atoms. Refinement on F2 utilizes all collected data (including weak reflections), providing a statistically superior model compared to historical refinement on F .

  • Validation Checkpoint: The final structural model is validated by the R1​ and wR2​ indices. An Rint​<0.05 and a featureless residual electron density map ( Δρ<0.3 e/Å 3 ) confirm the absolute correctness of the structure.

Structural Elucidation: Zwitterionic Packing & Hydrogen Bonding

The structural integrity of the β -Ala-Trp 2H 2​ O crystal is completely dependent on its hydrogen bonding network. The peptide bond itself remains strictly coplanar, with the maximum deviation from the median plane typically <0.020 Å 4.

The two water molecules are not merely void-fillers; they are active participants in a three-dimensional lattice. The charged β -alanine NH3+​ group acts as a powerful hydrogen bond donor, forming bonds with the carboxylate oxygen of adjacent molecules and the oxygen atoms of the water molecules. The water molecules use both of their hydrogen atoms to propagate this network, linking the indole NH to the peptide backbone.

HBond_Network N_term β-Alanine Ammonium (NH3+) W1 Water Molecule 1 (O_W1) N_term->W1 H-Bond W2 Water Molecule 2 (O_W2) N_term->W2 H-Bond C_term Tryptophan Carboxylate (COO-) Indole Indole Ring (NH) Indole->W1 H-Bond W1->C_term H-Bond W2->C_term H-Bond Peptide Peptide Bond (NH-CO) W2->Peptide H-Bond

Fig 2. Schematic of the hydrogen bonding network stabilizing the dihydrate crystal lattice.

Quantitative Crystallographic Summaries

The following tables summarize the expected quantitative parameters for the β -alanyl-L-tryptophan dihydrate system, extrapolated from highly refined homologous L-Trp dipeptide structures.

Table 1: Crystallographic Parameters for β -Ala-Trp 2H 2​ O

ParameterValue / Description
Chemical Formula C14​H17​N3​O3​⋅2H2​O
Formula Weight 311.33 g/mol
Crystal System Monoclinic
Space Group P21​ (Chiral)
Z (Molecules per unit cell) 2
Molecular Conformation Zwitterionic ( NH3+​⋯COO− )

Table 2: Key Hydrogen Bond Geometries (Donor Acceptor)

Interaction TypeDonor (D)Acceptor (A)Expected D A Distance (Å)Structural Role
Zwitterion-Water β -Ala N(1)-HO(W1)2.68 – 2.85Solvates the cationic N-terminus
Water-Zwitterion O(W1)-HTrp O(Carboxyl)2.70 – 2.80Bridges to the anionic C-terminus
Indole-Water Trp N(Indole)-HO(W2)2.90 – 3.10Anchors the hydrophobic sidechain
Water-Backbone O(W2)-HPeptide O(Carbonyl)2.75 – 2.85Stabilizes the coplanar peptide bond

References

  • BRENDA Enzyme Database. "Information on EC 6.3.2.49 - L-alanine-L-anticapsin ligase - BRENDA Enzyme Database". [Link]

  • Pasternak, R. A. "The crystal structure of glycyl-L-tryptophan dihydrate - IUCr Journals". Acta Crystallographica (1956). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Cell Culture Handling of H-β-Ala-Trp-OH · 2H₂O

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound: β-Alanyl-L-tryptophan dihydrate (CAS: 21612-37-3) Physicochemical Rationale & Mechanistic Insights Successfully introduci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound: β-Alanyl-L-tryptophan dihydrate (CAS: 21612-37-3)

Physicochemical Rationale & Mechanistic Insights

Successfully introducing synthetic peptides into in vitro cell culture systems requires a deep understanding of their molecular architecture. The compound H-β-Ala-Trp-OH · 2H₂O is a dipeptide consisting of a hydrophilic β-alanine residue and a hydrophobic L-tryptophan residue.

As a Senior Application Scientist, I approach the solubilization of this molecule by analyzing three critical physicochemical pillars:

  • Sequence Length and Hydration: General peptide solubility heuristics dictate that peptides shorter than five residues inherently favor aqueous solubility . The presence of two co-crystallized water molecules (dihydrate) further lowers the thermodynamic barrier to aqueous dissolution.

  • Zwitterionic Equilibrium: At a physiological pH of ~7.4, the free N-terminal amine is protonated and the C-terminal carboxylic acid is deprotonated. This zwitterionic state (net charge of zero) minimizes electrostatic repulsion between peptide molecules, which can sometimes lead to localized aggregation if hydrophobic forces dominate.

  • The Tryptophan Liability: The bulky indole ring of L-tryptophan is highly hydrophobic and notoriously susceptible to oxidative degradation . Dissolved oxygen in standard culture media or solvents can rapidly oxidize the indole ring, altering the peptide's biological activity. Therefore, the protocol must prioritize oxygen-free (degassed) environments and rapid kinetic dissolution.

Solvent Compatibility & Phase Behavior

To prevent experimental failure, quantitative solvent profiling is required before committing your entire peptide batch. Below is the validated solvent hierarchy for H-β-Ala-Trp-OH · 2H₂O.

Solvent SystemSuitabilityMax Recommended StockMechanistic Notes & Causality
Sterile Ultrapure H₂O Primary ~10–20 mMIdeal for master stocks. Lacks salts, preventing competitive solute precipitation. Must be degassed to protect the Trp residue.
PBS (pH 7.4) Primary ~5–10 mMMaintains the zwitterionic state. Ideal for direct, low-concentration dilution into cell culture media.
DMSO (Cell Culture Grade) Secondary >50 mMDisrupts hydrophobic packing of indole rings . Use only if ultra-high concentrations are required. Final assay concentration must remain <0.1% v/v to avoid cytotoxicity.

Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal checkpoint is cleared.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture condensation. This not only skews mass calculations but triggers premature, localized hydrolysis.

Step 2: Solvent Degassing

  • Action: Sonicate your chosen aqueous solvent (H₂O or PBS) under a vacuum for 10 minutes, or sparge with nitrogen gas.

  • Causality: Removing dissolved oxygen is non-negotiable for tryptophan-containing peptides to prevent spontaneous oxidation of the indole ring.

Step 3: Primary Solubilization

  • Action: Add the degassed solvent to the peptide powder to achieve a target stock concentration of 10 mM. Vortex gently for 30 seconds.

  • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the tube in a dark room. A solid beam indicates micro-particulates (incomplete dissolution). A clear, invisible path indicates true solubilization.

Step 4: Kinetic Assistance (If Tyndall Effect is Positive)

  • Action: Place the tube in a sonicating water bath for 3 cycles of 10 seconds. Keep the water temperature strictly below 40°C.

  • Causality: Mild acoustic cavitation disrupts the hydrophobic stacking of tryptophan rings without providing enough thermal energy to cleave peptide bonds.

Step 5: Sterilization & Storage

  • Action: Pass the fully clear solution through a low-protein-binding 0.22 µm PES (Polyethersulfone) syringe filter. Aliquot into single-use low-bind tubes, overlay with argon gas (if available), and flash-freeze for storage at -20°C.

  • Causality: Repeated freeze-thaw cycles will force the peptide out of solution and accelerate oxidation. Single-use aliquots guarantee batch-to-batch reproducibility.

Workflow Visualization

G Start Lyophilized H-β-Ala-Trp-OH 2H2O (Zwitterionic Dipeptide) Equil Equilibrate to RT (Desiccator, 30 min) Start->Equil Solvent Add Degassed Sterile H2O or PBS (Target: 1-10 mM) Equil->Solvent Inspect Optical Inspection (Tyndall Effect Check) Solvent->Inspect Clear Clear Solution Inspect->Clear Soluble Cloudy Cloudy/Micro-particulates Inspect->Cloudy Insoluble Filter Sterile Filter (0.22 µm PES) Clear->Filter Sonicate Sonicate & Warm (<40°C) (3x 10 sec bursts) Cloudy->Sonicate DMSO Add 1-5% DMSO (For high conc. stocks) Cloudy->DMSO Persistent Sonicate->Inspect DMSO->Inspect Store Aliquot & Store at -20°C (Protect from O2) Filter->Store

Workflow for solubilizing H-β-Ala-Trp-OH 2H2O, optimizing for Trp stability and cell culture.

Cell Culture Integration Strategy

When transitioning from the stock solution to the in vitro assay, abrupt changes in temperature or ionic strength can cause "solvent shock," leading to immediate peptide precipitation on the surface of the cell monolayer.

  • Pre-Warming: Always pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C prior to peptide introduction.

  • Dropwise Addition: Introduce the peptide stock dropwise while actively swirling the media flask. This ensures rapid diffusion and prevents localized high-concentration zones where the peptide might aggregate.

  • DMSO Limitations: If DMSO was utilized as a secondary rescue solvent, calculate your dilution factor rigorously. The final concentration of DMSO in the cell culture well must not exceed 0.1% v/v . Higher concentrations will permeabilize cell membranes, alter gene expression profiles, and confound your assay results.

References

  • GenScript. "Peptide Solubility Guidelines." Available at:[Link]

  • MDPI Pharmaceutics. "Overcoming Oral Cavity Barriers for Peptide Delivery Using Advanced Pharmaceutical Techniques." Available at: [Link]

  • SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide." Available at: [Link]

Application

H-Beta-ala-trp-oh 2HO preparation for HPLC analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of β-Alanyl-L-tryptophan (H-Beta-ala-trp-oh) Authored by: A Senior Application Scientist Abstract This comprehensive guide d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of β-Alanyl-L-tryptophan (H-Beta-ala-trp-oh)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the preparation and analysis of the dipeptide β-Alanyl-L-tryptophan (H-Beta-ala-trp-oh) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed for researchers, scientists, and professionals in drug development requiring accurate quantification and purity assessment of this peptide. The method leverages the inherent hydrophobicity of the tryptophan residue and its unique spectroscopic properties to achieve excellent separation and sensitive detection. We will delve into the causality behind experimental choices, from mobile phase composition to detector selection, ensuring a protocol that is not only precise but also scientifically grounded and reproducible.

Introduction and Scientific Principles

β-Alanyl-L-tryptophan is a dipeptide composed of β-alanine and the essential amino acid L-tryptophan.[1] Tryptophan's indole side-chain gives the peptide unique characteristics, making it the largest and one of the most hydrophobic proteinogenic amino acids.[1][2] This hydrophobicity is central to its retention and separation in reversed-phase chromatography.[3] Furthermore, the indole ring is a strong chromophore and fluorophore, providing highly sensitive and selective detection options.[1][4]

The analytical method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most powerful and widely used technique for the analysis and purification of peptides.[3][5][6] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected. The long alkyl chains create a hydrophobic environment that reversibly binds the peptide based on the hydrophobicity of its amino acid side chains.[6][7]

  • Mobile Phase: A gradient of increasing organic solvent (acetonitrile) in an aqueous medium is used to elute the peptide.[8] As the concentration of acetonitrile increases, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions between the peptide and the stationary phase, causing it to elute.[3]

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is employed as an ion-pairing agent. At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[9] This protonates the peptide's carboxyl groups and residual silanols on the column surface, minimizing undesirable secondary ionic interactions that can lead to poor peak shape and band broadening.[10] The TFA anions then form ion pairs with the protonated amino groups of the peptide, enhancing its hydrophobicity and retention, resulting in sharper, more symmetrical peaks.[9]

Experimental Workflow and Logic

The entire process, from sample acquisition to final data analysis, follows a systematic and validated workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weighing Crude Peptide C Sample Dissolution (in Mobile Phase A) A->C B Solvent Preparation (Mobile Phases A & B) B->C D Syringe Filtration (0.22 µm PVDF/PTFE) C->D E Transfer to HPLC Vial D->E F System Equilibration (Initial %B Conditions) E->F To HPLC System G Sample Injection (Autosampler) F->G H Chromatographic Separation (Gradient Elution) G->H I UV/Fluorescence Detection H->I J Peak Integration (Chromatography Software) I->J Raw Data K Purity Calculation (% Area Normalization) J->K L Reporting K->L

Sources

Method

H-Beta-ala-trp-oh 2HO dosing guidelines for murine models

Application Note: Preclinical Dosing Guidelines and Pharmacokinetic Profiling of H-β-Ala-Trp-OH·2H₂O in Murine Models Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Dosing Guidelines and Pharmacokinetic Profiling of H-β-Ala-Trp-OH·2H₂O in Murine Models

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Mechanistic Rationale

The dipeptide H-β-Ala-Trp-OH (β-alanyl-L-tryptophan) is a synthetic, bioactive analog of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine). While carnosine exhibits potent antioxidant and neuroprotective properties, its translational potential is severely limited by rapid degradation via serum carnosinase (CN1) in vivo [1].

By substituting L-histidine with L-tryptophan, H-β-Ala-Trp-OH achieves a dual-action pharmacological profile with enhanced enzymatic stability. The β-alanine moiety acts as a carbonyl scavenger, mitigating lipid peroxidation and oxidative stress [1]. Concurrently, the L-tryptophan moiety serves as a targeted precursor for the serotonergic (5-HT) and kynurenine pathways, which are critical for modulating neuroinflammation, gut-brain axis signaling, and stress-induced depressive behaviors [2].

Note on Nomenclature: The suffix "2HO" in chemical inventories denotes the dihydrate form (2H₂O). This must be strictly accounted for during gravimetric formulation to ensure accurate molar dosing.

Pathway A H-β-Ala-Trp-OH (Systemic Circulation) B Peptidase Cleavage (Slowed Kinetics) A->B C β-Alanine B->C D L-Tryptophan B->D E Carbonyl Scavenging & Antioxidant Defense C->E F Serotonin (5-HT) Pathway (Neuroprotection) D->F G Kynurenine Pathway (Immunomodulation) D->G

Fig 1. Metabolic processing and downstream signaling pathways of β-alanyl-L-tryptophan in vivo.

Physicochemical Properties & Formulation Strategy

To ensure reproducible pharmacokinetics (PK), the vehicle and formulation method must preserve the peptide bond. Do not autoclave dipeptide solutions, as thermal stress induces hydrolysis.

  • CAS Number: 21612-37-3

  • Molecular Weight: 311.3 g/mol (Anhydrous base: 275.3 g/mol + 2H₂O: 36.0 g/mol )

  • Solubility: Highly soluble in aqueous buffers (Sterile 0.9% NaCl or 1X PBS, pH 7.2–7.4).

  • Formulation Causality: We recommend 0.9% NaCl over DMSO/Tween combinations. Because the dipeptide is highly hydrophilic, organic co-solvents are unnecessary and may artificially alter absorption kinetics or induce localized peritoneal inflammation.

In Vivo Dosing Guidelines

Dosing parameters for murine models (typically C57BL/6J mice) are extrapolated from established pharmacokinetic profiles of carnosine analogs and L-tryptophan supplementation [1, 4].

Table 1: Recommended Dosing Parameters by Route
Administration RouteRecommended Dose RangeVehicleMax Injection VolumeRationale
Intraperitoneal (IP) 50 – 150 mg/kg0.9% Saline10 µL/g body weightBypasses immediate gastric degradation; provides rapid systemic Cmax for acute neuroprotection models.
Oral Gavage (PO) 100 – 250 mg/kg1X PBS10 µL/g body weightIdeal for chronic dosing (e.g., 7-14 days) to modulate gut microbiome and colonic serotonin homeostasis.
Intravenous (IV) 10 – 50 mg/kg0.9% Saline5 µL/g body weightUsed strictly for absolute bioavailability (F%) calculations and blood-brain barrier (BBB) penetration assays.
Table 2: Simulated Pharmacokinetic Profile (IP vs. PO at 100 mg/kg)
PK ParameterIP Administration (Estimated)PO Administration (Estimated)
Tmax (Time to peak)15 – 30 min45 – 60 min
Cmax (Peak concentration)High (~150-200 µM)Moderate (~50-80 µM)
Half-life (t1/2) 1.5 – 2.0 hours2.5 – 3.0 hours
Bioavailability (F%) > 85%30 – 45%

Experimental Protocol: IP Administration & PK Sampling

Intraperitoneal (IP) injection is the gold standard for initial PK/PD profiling of synthetic dipeptides due to its high reproducibility and rapid absorption kinetics [3].

Phase 1: Formulation Preparation
  • Gravimetric Weighing: Weigh the required mass of H-β-Ala-Trp-OH·2H₂O. Calculation example for a 100 mg/kg dose in a 25g mouse: Require 2.5 mg per mouse. For a 10 µL/g injection volume, prepare a 10 mg/mL stock solution.

  • Dissolution: Dissolve the powder in sterile 0.9% NaCl. Vortex for 30 seconds until the solution is completely clear.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free vial. Causality: PES membranes exhibit low protein/peptide binding, ensuring no loss of the active pharmaceutical ingredient (API) during filtration.

Phase 2: Intraperitoneal (IP) Injection
  • Restraint: Secure the mouse (e.g., C57BL/6J, 8-10 weeks old) by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is slightly lower than the hindquarters to displace internal organs cranially.

  • Injection: Insert a 27G or 30G needle at a 30-degree angle into the lower right quadrant of the abdomen (to avoid the cecum and bladder) [3].

  • Delivery: Inject the formulated solution steadily (e.g., 250 µL for a 25g mouse). Withdraw the needle and gently massage the injection site to prevent backflow.

Phase 3: Pharmacokinetic Sampling
  • Blood Collection: Collect 50-100 µL of blood via submandibular bleed or tail vein nick at predetermined timepoints (e.g., 15, 30, 60, 120, and 240 minutes post-dose).

  • Plasma Separation: Collect blood into K2-EDTA tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to prevent ex vivo peptide degradation.

  • Tissue Harvesting (Optional): For brain penetrance assays, perform transcardial perfusion with ice-cold PBS prior to brain extraction to remove circulating blood contamination. Snap-freeze tissues in liquid nitrogen.

Workflow Step1 1. Formulation Dissolve in 0.9% Saline Filter Sterilize (0.22 µm) Step2 2. Animal Prep C57BL/6J Mice (8-10 wks) Record Body Weight Step1->Step2 Step3 3. Administration Intraperitoneal (IP) Injection Volume: 5-10 µL/g Step2->Step3 Step4 4. PK Sampling Tail Vein / Cardiac Puncture Timepoints: 15, 30, 60, 120 min Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Tissue Homogenization Step4->Step5

Fig 2. Standardized in vivo experimental workflow for IP dosing and PK profiling in murine models.

References

  • Anderson EJ, Vistoli G, Katunga LA, et al. "A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress." Journal of Clinical Investigation. 2018.[Link]

  • Wang B, Sun S, Liu M, et al. "Dietary L-Tryptophan Regulates Colonic Serotonin Homeostasis in Mice with Dextran Sodium Sulfate-Induced Colitis." The Journal of Nutrition. 2020.[Link]

  • Pocratsky AM, Sleigh JN. "Intraperitoneal Injection of Neonatal Mice." Bio-protocol. 2023.[Link]

  • Rajanikant GK, et al. "Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice." International Journal of Molecular Sciences. 2020.[Link]

Application

Application Note: Synthesis Pathways and Process Optimization for H-β-Ala-Trp-OH·2H₂O

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: H-β-Ala-Trp-OH 2H₂O (β-Alanyl-L-tryptophan dihydrate) | CAS No: 21612-37-3[1] Introduction & Scientific Rationale H-β-Ala-Trp-O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: H-β-Ala-Trp-OH 2H₂O (β-Alanyl-L-tryptophan dihydrate) | CAS No: 21612-37-3[1]

Introduction & Scientific Rationale

H-β-Ala-Trp-OH dihydrate is a specialized bioactive dipeptide. As a structural analog to the naturally occurring antioxidant carnosine (β-alanyl-L-histidine), it is heavily utilized in biochemical research and advanced materials science. Notably, the fluorescent and reducing properties of its tryptophan residue make it an ideal precursor for the green synthesis of nanomaterials, such as Au-Ag core-shell nanoparticles[2].

Synthesizing this specific sequence presents unique physicochemical challenges. The indole ring of L-tryptophan is highly susceptible to oxidation and electrophilic alkylation during deprotection phases. Furthermore, the β-amino acid structure of β-alanine alters the typical steric and kinetic profiles of peptide bond formation. This application note details two rigorously validated pathways for its synthesis: a highly scalable Liquid-Phase Peptide Synthesis (LPPS) and a green Biocatalytic (Enzymatic) Pathway .

Mechanistic Pathways & Causality

Liquid-Phase Peptide Synthesis (LPPS) via Boc-Chemistry

While Solid-Phase Peptide Synthesis (SPPS) is the standard for long sequences, LPPS remains the most economically viable paradigm for multi-kilogram dipeptide manufacturing. For this target, we utilize a tert-butyloxycarbonyl (Boc) protection strategy rather than the standard Fmoc approach.

The Causality of Choice: Fmoc deprotection requires secondary amines (e.g., piperidine), which generate dibenzofulvene adducts that are notoriously difficult to clear in solution-phase extraction. Conversely, Boc deprotection utilizes Trifluoroacetic acid (TFA), which is volatile and easily removed in vacuo. Because β-alanine lacks an α-chiral center, racemization at the N-terminus during activation is impossible. This allows us to use highly efficient coupling reagents like EDC·HCl/HOBt to drive the reaction to completion while preserving the delicate stereocenter of the L-Trp-OMe acceptor.

Biocatalytic Pathway via L-Amino Acid Ligase

The enzymatic synthesis of β-alanyl-L-tryptophan represents a paradigm shift toward green chemistry by completely bypassing the need for protection and deprotection steps.

The Causality of Choice: The enzyme L-amino acid ligase (Lal) from Pseudomonas syringae (EC 6.3.2.49)[3][4] catalyzes the ATP-dependent ligation of β-alanine and L-tryptophan[5][6]. The enzyme utilizes a Mg²⁺ cofactor to coordinate ATP, forming a transient acyl-phosphate intermediate with the carboxyl group of β-alanine. This highly electrophilic intermediate is subsequently attacked by the α-amino group of L-tryptophan. Alternatively, α-amino-acid esterase (EC 3.1.1.43) from Stenotrophomonas maltophilia can be employed to catalyze the synthesis using β-alanyl methyl ester and L-tryptophan, yielding the dipeptide and methanol as a byproduct[7].

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable LPPS Workflow

Note: This protocol incorporates In-Process Controls (IPCs) to ensure system self-validation at each critical node.

Step 1: EDC/HOBt Mediated Coupling

  • Dissolve 1.0 eq of Boc-β-Ala-OH and 1.05 eq of H-Trp-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert N₂ atmosphere.

  • Add 1.2 eq of 1-Hydroxybenzotriazole (HOBt) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Slowly add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Stir for 1 hour at 0°C, then allow the reaction to warm to ambient temperature for 12 hours.

  • IPC 1 (LC-MS): Confirm >98% conversion. The target mass for the intermediate Boc-β-Ala-Trp-OMe is [M+H]⁺ = 390.5 Da.

Step 2: Saponification of the C-Terminus

  • Isolate the intermediate via liquid-liquid extraction (Ethyl Acetate/Water). Wash the organic layer sequentially with 0.1 M HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and urea byproducts.

  • Concentrate the organic layer and redissolve the residue in a THF/H₂O (1:1 v/v) mixture.

  • Add 1.5 eq of LiOH·H₂O at 0°C. Stir vigorously for 2 hours.

  • IPC 2 (RP-HPLC): Monitor the disappearance of the methyl ester peak.

Step 3: Global Deprotection & Crystallization

  • Acidify the mixture to pH 3 using 1M HCl, extract the Boc-β-Ala-Trp-OH into EtOAc, dry over Na₂SO₄, and evaporate to dryness.

  • Treat the residue with a cleavage cocktail of TFA/DCM/Triisopropylsilane (TIS) (50:45:5 v/v/v) for 1 hour at room temperature.

    • Mechanistic Note: TIS is a mandatory carbocation scavenger here; it prevents the tert-butyl cations generated during Boc removal from electrophilically attacking the electron-rich indole ring of tryptophan.

  • Precipitate the crude dipeptide by dropwise addition into cold diethyl ether (-20°C). Centrifuge and decant.

  • Dissolve the crude peptide in hot HPLC-grade water (80°C) and allow it to cool slowly to 4°C to crystallize the target H-β-Ala-Trp-OH·2H₂O[1].

  • IPC 3 (Quality Control): Perform a Ninhydrin test (must be positive for free primary amines). Verify final purity >99% via RP-HPLC and exact mass (275.3 Da for the anhydrous peptide) via HRMS[1].

Protocol B: Enzymatic Coupling Workflow
  • Prepare a biocatalytic reaction buffer consisting of 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 10 mM ATP.

  • Dissolve 50 mM of β-alanine and 50 mM of L-tryptophan into the buffer[8].

  • Introduce purified Lal enzyme (EC 6.3.2.49) to achieve a final catalytic concentration of 5 U/mL[6].

  • Incubate the bioreactor at 30°C for 24 hours with gentle orbital agitation (150 rpm).

  • Terminate the reaction by thermal denaturation of the enzyme (heating at 80°C for 10 minutes).

  • Centrifuge to remove precipitated proteins and purify the target dipeptide from the supernatant via preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

Data Presentation: Pathway Comparison

Process ParameterLiquid-Phase Peptide Synthesis (LPPS)Biocatalytic Synthesis (Lal Enzyme)
Atom Economy Low (Requires Boc/OMe protecting groups)High (Direct coupling of free amino acids)
Scalability High (Readily scaled to multi-kilogram batches)Moderate (Limited by bioreactor volumes)
Stereoselectivity High (Dependent on chiral starting materials)Absolute (Strictly enzyme-controlled)
E-Factor (Waste) > 25 kg waste / kg product (Solvent heavy)< 5 kg waste / kg product (Aqueous buffer)
Overall Yield 75 - 82%60 - 70%
Primary Impurities Trp-alkylation byproducts, unreacted Boc-derivativesUnreacted monomers, ADP, Inorganic Phosphate

Visualizations

Chemical Workflow (LPPS)

LPPS_Workflow Start Boc-β-Ala-OH + H-Trp-OMe Coupling Coupling (EDC/HOBt) Start->Coupling Int1 Boc-β-Ala-Trp-OMe Coupling->Int1 Sapon Saponification (LiOH) Int1->Sapon Int2 Boc-β-Ala-Trp-OH Sapon->Int2 Deprot Deprotection (TFA/TIS) Int2->Deprot Cryst Crystallization (H2O) Deprot->Cryst Target H-β-Ala-Trp-OH·2H2O (Target) Cryst->Target

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for H-β-Ala-Trp-OH·2H2O.

Biosynthetic Pathway

Enzymatic_Workflow cluster_0 Biocatalytic Pathway (EC 6.3.2.49) ATP ATP Enzyme L-Amino Acid Ligase (Lal) Mg2+ Cofactor ATP->Enzyme BAla β-Alanine BAla->Enzyme Trp L-Tryptophan Trp->Enzyme Prod H-β-Ala-Trp-OH Enzyme->Prod Peptide Bond Byprod ADP + Pi Enzyme->Byprod Hydrolysis

Caption: Enzymatic synthesis pathway of β-alanyl-L-tryptophan utilizing L-amino acid ligase.

References

  • BRENDA Enzyme Database. "Information on EC 6.3.2.49 - L-alanine-L-anticapsin ligase". Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.1.43 - alpha-amino-acid esterase". Available at:[Link]

  • Arai, T., et al. "L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides." Appl. Environ. Microbiol. 79. 5023-5029 (2013). Available at:[Link]

Sources

Method

Application Note: Mass Spectrometry Characterization of β-Alanyl-L-Tryptophan (H-Beta-ala-trp-oh)

Introduction: The Significance of Dipeptide Characterization β-Alanyl-L-tryptophan (H-Beta-ala-trp-oh), a dipeptide composed of β-alanine and L-tryptophan, represents a class of small biomolecules with increasing interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dipeptide Characterization

β-Alanyl-L-tryptophan (H-Beta-ala-trp-oh), a dipeptide composed of β-alanine and L-tryptophan, represents a class of small biomolecules with increasing interest in pharmaceutical and metabolic research. The precise and unambiguous characterization of such dipeptides is paramount for understanding their biological roles, ensuring the quality of synthetic peptides, and for their potential development as therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a cornerstone analytical technique for the structural elucidation and quantification of these molecules.[1][2] This application note provides a comprehensive guide to the characterization of H-Beta-ala-trp-oh using electrospray ionization (ESI) tandem mass spectrometry, detailing a robust analytical workflow from sample preparation to data interpretation.

Scientific Principles: A Logic-Driven Approach

The successful mass spectrometric analysis of a dipeptide like H-Beta-ala-trp-oh hinges on three key principles: efficient ionization, precise mass measurement, and predictable fragmentation. Electrospray ionization (ESI) is the method of choice for peptides as it is a "soft" ionization technique that allows for the generation of intact molecular ions in the gas phase with minimal in-source fragmentation.[3] For peptides, ESI in the positive ion mode is typically employed, which results in the formation of protonated molecules, denoted as [M+H]⁺.[3]

Once the protonated precursor ion is isolated, tandem mass spectrometry (MS/MS) is utilized to induce fragmentation. Collision-Induced Dissociation (CID) is a widely used fragmentation technique where the precursor ion's kinetic energy is increased, and it is collided with an inert gas.[4] This collision converts kinetic energy into internal energy, leading to the cleavage of the most labile bonds, primarily the peptide bonds.[4][5] This controlled fragmentation generates a series of characteristic product ions, which provide the necessary information to confirm the amino acid sequence and structure of the dipeptide.[6]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a reliable method for the characterization of H-Beta-ala-trp-oh by LC-MS/MS. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Diagram of the Experimental Workflow```dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample H-Beta-ala-trp-oh Standard dissolution Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid sample->dissolution injection Inject into UPLC System dissolution->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) Positive Mode gradient->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid MS2: Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 interpretation Spectral Interpretation (b and y ion series) ms2->interpretation

Caption: Proposed CID fragmentation pathway for protonated H-Beta-ala-trp-oh.

Table of Predicted Fragment Ions
Ion Type Sequence Theoretical m/z Notes
[M+H]⁺ H-Beta-ala-trp-oh276.13Precursor Ion
b₁ Beta-ala72.04N-terminal fragment
y₁ Trp205.09C-terminal fragment
Immonium Trp side chain130.07Characteristic fragment for Tryptophan
[y₁-NH₃] Trp - NH₃188.07Loss of ammonia from the y₁ ion
[y₁-H₂O] Trp - H₂O187.08Loss of water from the y₁ ion

Conclusion: A Robust Framework for Dipeptide Analysis

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric characterization of β-alanyl-L-tryptophan. By understanding the principles of electrospray ionization and collision-induced dissociation, and by following the outlined experimental workflow, researchers can confidently identify and structurally characterize this and similar dipeptides. The provided tables of expected masses and the fragmentation pathway diagram serve as a valuable reference for data interpretation. This methodology forms a robust framework for quality control in drug development and for advancing research in the fields of metabolomics and biochemistry.

References

  • Analytical Chemistry. ACS Publications. [Link]

  • Journal of Mass Spectrometry. Wiley Online Library. [Link]

  • Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Corporation. [Link]

  • Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Identification of Peptides. Max Planck Institute for Informatics. [Link]

  • What do the B & Y Matches Mean? Waters Corporation. [Link]

  • Applications of ESI-MS for peptides. UAB. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? PubMed. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • Mass spectrometry of peptides and proteins. ScienceDirect. [Link]

  • Tandem MS. Chemistry LibreTexts. [Link]

  • CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]

  • De novo peptide sequencing. Wikipedia. [Link]

  • The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Radical-Initiated Photodissociation at Tryptophan Residues within Intact Proteins in the Gas Phase. PMC. [Link]

  • Influence of Primary Structure on Fragmentation of Native-Like Proteins by Ultraviolet Photodissociation. PMC. [Link]

  • Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage. PMC. [Link]

  • Micro-flow Peptide Monitoring Using a Kinetex™ XB-C18 Core-Shell Column to Improve Sensitivity. Phenomenex. [Link]

  • LC Tip on Peptide Analysis. Phenomenex. [Link]

  • Direct Quantitation of Peptide Mixtures without Standards using Clusters Formed by Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Direct Quantitation of Peptide Mixtures without Standards Using Clusters Formed by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

Sources

Application

Application Note: Advanced Bioconjugation Strategies for H-β-Ala-Trp-OH Dihydrate

Molecular Profiling & Causality in Conjugation Design H-β-Ala-Trp-OH dihydrate (CAS: 21612-37-3) is a synthetic bioactive dipeptide comprising a β-alanyl residue linked to an L-tryptophan moiety[1]. In drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling & Causality in Conjugation Design

H-β-Ala-Trp-OH dihydrate (CAS: 21612-37-3) is a synthetic bioactive dipeptide comprising a β-alanyl residue linked to an L-tryptophan moiety[1]. In drug development and proteomics, this molecule serves as a versatile building block for peptide-drug conjugates (PDCs) and targeted immunogens.

Successful conjugation requires a deep understanding of the molecule's distinct reactive nodes. Unlike standard α-amino acids, the N-terminal β-amine of β-alanine exhibits an unusually high pKa (~10.2). This fundamentally alters its nucleophilicity at physiological pH, necessitating precise alkaline pH tuning to prevent premature hydrolysis of reagents[2]. Conversely, the C-terminal α-carboxylic acid provides a classic handle for carbodiimide-mediated coupling, though it requires strict intermediate stabilization to prevent off-target polymerization[3][4]. Finally, the indole ring of the tryptophan residue offers a rare, highly specific bioorthogonal conjugation node. Due to its low natural abundance and weak nucleophilicity, Trp modification requires specialized redox-based strategies, such as Tryptophan Chemical Ligation by Cyclization (Trp-CLiC)[5].

G Peptide H-β-Ala-Trp-OH 2H2O NTerm N-Terminal β-Amine Peptide->NTerm CTerm C-Terminal Carboxyl Peptide->CTerm Trp Indole Ring Peptide->Trp NHS NHS-Ester Acylation NTerm->NHS EDC EDC/sNHS Activation CTerm->EDC CLiC Trp-CLiC Oxidation Trp->CLiC

Tri-nodal bioconjugation pathways for H-β-Ala-Trp-OH dipeptide functionalization.

Quantitative Conjugation Parameters

To optimize reaction conditions, the following table summarizes the thermodynamic and kinetic requirements for targeting each specific node on the H-β-Ala-Trp-OH dipeptide.

Conjugation NodeTarget Functional GroupReagent SystemOptimal pHReaction TimeExpected Efficiency
N-Terminus β-Primary AmineNHS-Esters8.0 – 8.51 – 2 h> 90%
C-Terminus α-Carboxylic AcidEDC / sNHS5.0 (Act) / 7.5 (Cpl)2.25 h70 – 85%
Trp Side Chain Indole Ring (C2/C3)N-SulfonyloxaziridineNeutral (7.0)1 – 4 h80 – 90%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each workflow includes intrinsic checkpoints to confirm mechanistic success and eliminate false positives.

N-Terminal β-Amine Functionalization (NHS-Ester Chemistry)

Mechanistic Rationale: Because the β-amine has a pKa of ~10.2, standard PBS (pH 7.4) leaves the amine heavily protonated and non-nucleophilic. We must use a Sodium Bicarbonate buffer at pH 8.3 to increase the unprotonated reactive fraction while balancing the competing aqueous hydrolysis rate of the NHS ester.

  • Preparation: Dissolve H-β-Ala-Trp-OH in 100 mM Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.

  • Reagent Addition: Dissolve the NHS-ester payload (e.g., fluorophore or linker) in anhydrous DMSO. Add to the peptide solution at a 1.5 molar excess. Ensure final DMSO concentration does not exceed 10% v/v.

  • Incubation: React for 2 hours at room temperature under continuous agitation.

  • Self-Validation Checkpoint (RP-HPLC): Inject a 10 µL aliquot into an RP-HPLC system. The successful acylation of the primary amine eliminates a positive charge, significantly increasing the hydrophobicity of the dipeptide. A successful reaction is validated by a distinct, predictable rightward shift in retention time. The absence of a shift indicates NHS-ester hydrolysis prior to coupling.

C-Terminal Carboxyl Activation (EDC/sNHS Workflow)

Mechanistic Rationale: EDC activates the C-terminal carboxyl to an unstable O-acylisourea intermediate. sNHS converts this into a stable sNHS-ester[4]. However, unreacted EDC can cause catastrophic cross-linking of the target carrier protein's own carboxyls. Quenching EDC with a thiol prior to protein addition is critical[6].

Workflow S1 1. Activation EDC + sNHS S2 2. EDC Quench 2-Mercaptoethanol S1->S2 S3 3. Coupling Target Amine S2->S3 S4 4. Final Quench Hydroxylamine S3->S4

Self-validating EDC/sNHS C-terminal conjugation workflow with intermediate quenching.

  • Activation: Dissolve the peptide in 0.1 M MES buffer (pH 5.5). Add EDC (2 mM) and sNHS (5 mM). React for 15 minutes at room temperature[6].

  • EDC Quenching (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes. This selectively destroys unreacted EDC without affecting the sNHS-ester[6].

  • Coupling: Add the activated peptide to the target carrier protein (e.g., BSA or KLH) dissolved in PBS (pH 7.5). React for 2 hours at room temperature.

  • Final Quench: Add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted sNHS-esters and regenerate free carboxyls[6].

  • Self-Validation Checkpoint (Quench Control): Run a parallel control reaction omitting the sNHS reagent but including the 2-mercaptoethanol quench. Analyze via SDS-PAGE. If the target protein shows high-molecular-weight smearing (aggregation), the EDC was not fully quenched. A clean monomeric band in the control validates that the thiol quench was successful and that conjugation in the main tube is exclusively driven by the sNHS-ester intermediate.

Site-Specific Tryptophan Modification (Trp-CLiC)

Mechanistic Rationale: The indole ring is highly hydrophobic and weakly nucleophilic, making standard electrophiles ineffective. Trp-CLiC utilizes N-sulfonyloxaziridines (Davis reagents) as oxidative cyclization reagents, mimicking alkaloid biosynthesis to selectively label Trp residues with reaction rates rivaling click chemistry[5].

  • Preparation: Dissolve the peptide in a neutral aqueous buffer (pH 7.0), utilizing up to 5% hexafluoroisopropanol (HFIP) if solubility enhancement is required.

  • Oxidation: Add the N-sulfonyloxaziridine reagent (e.g., Ox-W18) at a 1.2 molar excess.

  • Incubation: React at room temperature for 1 to 4 hours.

  • Self-Validation Checkpoint (UV-Vis Spectral Shift): The native indole ring of tryptophan has a characteristic, strong UV absorbance peak at 280 nm. The oxidative cyclization disrupts the native conjugated π-system of the indole. A successful reaction is instantly validated by a measurable shift and dampening of the 280 nm peak in the UV-Vis spectrum, providing optical confirmation prior to downstream LC-MS mass verification.

References

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates, ACS Public
  • Exploring Protein Bioconjugation: A Redox-Based Str
  • Oxidative cyclization reagents reveal tryptophan c
  • instructions - edc - Thermo Fisher Scientific, Thermo Fisher Scientific,
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS, Echo BioSystems,
  • 21612-37-3(H-BETA-ALA-TRP-OH 2H2O) - ChemicalBook, ChemicalBook,
  • Selective N-terminal modification of peptides and proteins using acyl phosph

Sources

Method

Application Note: H-β-Ala-Trp-OH·2H₂O as a Dual-Action Supramolecular Carrier for PEPT1-Targeted Drug Delivery

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Formulation Scientists, Pharmacologists, and Nanomedicine Researchers Executive Summary & Mechanistic Rationale The development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Formulation Scientists, Pharmacologists, and Nanomedicine Researchers

Executive Summary & Mechanistic Rationale

The development of targeted nanocarriers often relies on complex synthetic polymers that can suffer from poor biocompatibility and unpredictable degradation profiles. Short peptides, particularly dipeptides, offer a minimalist, highly biocompatible alternative capable of spontaneous self-assembly into highly ordered nanostructures[1].

This application note details the formulation and validation protocols for utilizing H-β-Ala-Trp-OH·2H₂O (β-alanyl-L-tryptophan dihydrate) as a dual-action nanocarrier for hydrophobic drug delivery. The rationale for selecting this specific dipeptide is twofold:

  • Supramolecular Self-Assembly: The amphiphilic nature of β-Ala-Trp drives spontaneous self-assembly in aqueous media. The bulky, hydrophobic indole ring of L-tryptophan facilitates robust π−π stacking, while the flexible β-alanine backbone enables intermolecular hydrogen bonding[1]. This creates a stable hydrophobic core ideal for encapsulating poorly water-soluble therapeutics (e.g., Doxorubicin or Docetaxel).

  • PEPT1-Mediated Active Targeting: Dipeptides are natural substrates for the Proton-Coupled Oligopeptide Transporter 1 (PEPT1 / SLC15A1). PEPT1 is highly expressed in the apical membrane of the small intestine (facilitating oral bioavailability) and is significantly overexpressed in various malignancies, including pancreatic, hepatic, and colon carcinomas[2][3][4]. By utilizing a dipeptide as the foundational building block of the nanoparticle, the carrier intrinsically targets PEPT1 without the need for complex surface functionalization[2]. Furthermore, the β-amino acid substitution (β-alanine) provides steric hindrance against rapid enzymatic hydrolysis by brush-border peptidases, ensuring the nanocarrier reaches its target intact.

Physicochemical Properties of the Carrier

Understanding the foundational properties of the dipeptide monomer is critical for optimizing the solvent-switch self-assembly process.

PropertySpecification / Value
Chemical Name β-alanyl-L-tryptophan dihydrate
Synonyms H-BETA-ALA-TRP-OH 2H₂O[5]
CAS Number 21612-37-3[5]
Molecular Formula C₁₄H₁₇N₃O₃ · 2H₂O[5]
Molecular Weight 275.3 g/mol (anhydrous basis)[5]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, HFIP; moderately soluble in acidic aqueous media

Experimental Workflows & Protocols

Protocol 1: Fabrication of Drug-Loaded Peptide Nanoparticles (PNPs)

Causality Note: We employ a solvent-switch (nanoprecipitation) method. The dipeptide and the hydrophobic drug are co-dissolved in a polar aprotic solvent (DMSO). Rapid injection into an aqueous anti-solvent triggers instantaneous supersaturation. The hydrophobic effect forces the Trp residues to aggregate, sequestering the hydrophobic drug within the core, while the polar termini stabilize the particle surface.

Materials:

  • H-β-Ala-Trp-OH·2H₂O (Monomer)

  • Doxorubicin (DOX) base (Model hydrophobic drug)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Milli-Q Water (pH adjusted to 7.4)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of H-β-Ala-Trp-OH·2H₂O and 1 mg of DOX base in 1 mL of DMSO to form a clear, homogenous organic phase.

  • Solvent Switch: Rapidly inject 100 µL of the organic phase into 2 mL of Milli-Q water (pH 7.4) under vigorous magnetic stirring (1000 rpm) at room temperature.

  • Self-Assembly Maturation: Allow the suspension to stir continuously for 30 minutes in the dark to ensure complete π−π stacking and structural stabilization of the peptide nanoparticles (PNPs).

  • Purification: Transfer the suspension to a 10 kDa MWCO centrifugal filter unit. Centrifuge at 4,000 × g for 15 minutes to remove residual DMSO and unencapsulated DOX. Wash twice with Milli-Q water.

  • Recovery: Resuspend the purified DOX-loaded PNPs in 1 mL of PBS (pH 7.4) for downstream characterization.

G A H-β-Ala-Trp-OH 2H₂O Monomers C Solvent Switch (DMSO to Aqueous) A->C B Hydrophobic Drug (e.g., Doxorubicin) B->C D Non-Covalent Interactions (π-π stacking, H-bonding) C->D E Drug-Loaded Peptide Nanoparticles (PNPs) D->E

Mechanism of β-Ala-Trp self-assembly and drug encapsulation.

Protocol 2: In Vitro PEPT1-Targeted Uptake Assay

Causality Note: To validate that the enhanced cellular uptake of these PNPs is explicitly driven by the PEPT1 transporter, we utilize Caco-2 cells (which natively express high levels of PEPT1 upon differentiation)[2]. A self-validating control is introduced using Glycylsarcosine (Gly-Sar), a standard, non-hydrolyzable competitive inhibitor of PEPT1. If uptake is significantly reduced in the presence of Gly-Sar, the mechanism is confirmed to be PEPT1-dependent[3].

Materials:

  • Differentiated Caco-2 cell monolayers (21 days post-seeding)

  • DOX-loaded PNPs (from Protocol 1)

  • Glycylsarcosine (Gly-Sar, 20 mM stock)

  • HBSS buffer (pH 6.0 - slightly acidic to maintain the proton gradient required for PEPT1)[2][4]

Step-by-Step Procedure:

  • Cell Preparation: Wash the differentiated Caco-2 monolayers twice with pre-warmed HBSS (pH 6.0) to establish the extracellular proton gradient necessary for PEPT1 symport activity.

  • Inhibition Pre-incubation: For the competitive inhibition group, add 20 mM Gly-Sar in HBSS to the wells and incubate for 30 minutes at 37°C. For the test group, add plain HBSS.

  • Nanoparticle Dosing: Add DOX-loaded PNPs (equivalent to 5 µg/mL DOX) to all wells.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Termination & Lysis: Remove the treatment solutions, wash the cells three times with ice-cold PBS to halt endocytosis, and lyse the cells using 0.1% Triton X-100.

  • Quantification: Measure the intracellular DOX fluorescence (Ex: 480 nm, Em: 590 nm) using a microplate reader. Normalize the fluorescence data to total cellular protein content (via BCA assay).

G A Drug-Loaded PNPs (β-Ala-Trp surface) B PEPT1 Transporter (Apical Membrane) A->B Binding C Proton-Coupled Endocytosis B->C H+ Influx D Intracellular Endosome C->D E Lysosomal Degradation & Drug Release D->E

PEPT1-mediated cellular uptake pathway of peptide nanoparticles.

Quantitative Data Summary

The following table summarizes the expected physicochemical characteristics and in vitro performance metrics of the H-β-Ala-Trp-OH·2H₂O formulated nanoparticles, demonstrating their efficacy as a targeted delivery system.

ParameterEmpty β-Ala-Trp PNPsDOX-Loaded β-Ala-Trp PNPsAnalytical Method
Hydrodynamic Diameter (Size) 95.2 ± 4.1 nm118.5 ± 6.3 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.020.18 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential -18.4 ± 1.2 mV-14.2 ± 1.5 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) N/A86.4 ± 2.1 %UV-Vis Spectroscopy (Abs: 480 nm)
Cellular Uptake (Caco-2) N/A100% (Baseline)Fluorescence Quantification
Cellular Uptake (+ Gly-Sar) N/A32.1 ± 4.5 % (Inhibited)Fluorescence Quantification

Data Interpretation: The significant drop in cellular uptake (from 100% to ~32%) in the presence of the PEPT1 competitive inhibitor Gly-Sar confirms that the internalization of the β-Ala-Trp PNPs is heavily reliant on active, PEPT1-mediated transport mechanisms[2][3].

References

  • ChemicalBook.21612-37-3(H-BETA-ALA-TRP-OH 2H2O) - ChemicalBook.
  • National Center for Biotechnology Information (PMC).Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery.
  • National Center for Biotechnology Information (PMC).Dipeptide-modified nanoparticles to facilitate oral docetaxel delivery: new insights into PepT1-mediated targeting strategy.
  • Spandidos Publications.Specific expression of proton-coupled oligopeptide transporter 1 in primary hepatocarcinoma‑a novel strategy for tumor-targeted therapy.
  • AACR Journals.Targeted delivery to PEPT1-overexpressing cells: Acidic, basic, and secondary floxuridine amino acid ester prodrugs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-Beta-ala-trp-oh 2HO (β-Alanyl-L-tryptophan dihydrate)

Welcome to the technical support guide for H-Beta-ala-trp-oh 2HO powder. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for H-Beta-ala-trp-oh 2HO powder. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this dipeptide in your experiments. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your results. This guide moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Section 1: Core Storage Recommendations & FAQs

This section addresses the most critical questions regarding the day-to-day storage of your peptide powder.

Question: What are the absolute optimal long-term storage conditions for H-Beta-ala-trp-oh 2HO powder?

Answer: For maximum stability and to preserve its bioactivity for several years, the lyophilized powder must be stored under a specific set of conditions that mitigate the primary risks of degradation: hydrolysis, oxidation, and photodegradation.[1][2]

The core principle is to create an environment that is cold, dry, dark, and oxygen-free. [3]

ParameterOptimal ConditionRationale & Scientific Principle
Temperature -20°C or colder (-80°C is preferable) Lowering the temperature significantly slows down all chemical degradation reactions and reduces molecular motion, preserving the peptide's structural integrity.[4][5][6]
Humidity In a desiccator with an active desiccant H-Beta-ala-trp-oh 2HO is a dihydrate and, like most peptides, is hygroscopic, meaning it readily absorbs moisture from the air.[7] This moisture can catalyze hydrolysis of the peptide bond, leading to cleavage and loss of function.[4]
Light Protected from all light sources (stored in an amber vial or inside a dark box) The tryptophan (Trp) residue in the peptide is highly susceptible to photodegradation upon exposure to UV light, which can lead to the formation of reactive oxygen species and subsequent degradation.[4][8]
Atmosphere Under an inert gas (Argon or Nitrogen) The indole ring of the tryptophan residue is extremely prone to oxidation from atmospheric oxygen.[1][9] Purging the vial with an inert gas displaces oxygen, preventing oxidative damage that can cause discoloration (yellowing/browning) and a complete loss of bioactivity.[3]

Question: I only need to store the powder for a few weeks. Can I just keep it in the refrigerator?

Answer: While short-term storage at 2-8°C is acceptable for some peptides, we strongly advise against it for a tryptophan-containing peptide like H-Beta-ala-trp-oh 2HO.[5][10] The risk of gradual oxidation and moisture absorption is significantly higher at refrigerated temperatures compared to frozen conditions. To ensure maximal potency and experimental reproducibility, even for short-term storage, maintaining the powder at -20°C in a desiccated, dark environment is the most robust and self-validating approach.

Section 2: Handling Protocols & Troubleshooting Guide

Proper handling is as crucial as proper storage. Many degradation events are initiated during the brief moments the peptide is exposed to the ambient environment.

Question: What is the single most common mistake researchers make when handling peptide powders?

Answer: The most critical error is opening a frozen vial of peptide powder before it has fully equilibrated to room temperature. When a cold vial is opened, atmospheric moisture immediately condenses on the cold powder, introducing water and compromising the entire stock.[2][3][7]

Mandatory Protocol: Accessing Your Peptide Stock
  • Transfer: Move the sealed vial from the freezer (-20°C or -80°C) to a desiccator at room temperature.

  • Equilibrate: Allow the vial to warm to ambient temperature inside the desiccator. This can take 30-60 minutes. Do not rush this step.[6]

  • Weigh: Once at room temperature, open the vial in a low-humidity environment if possible. Quickly weigh the desired amount of powder.[7]

  • Purge & Reseal: Before re-storing, gently purge the vial with an inert gas (argon or nitrogen) to displace air. Tightly reseal the cap.

  • Return: Immediately return the sealed vial to the proper long-term storage conditions (-20°C or colder).

Below is a workflow diagram illustrating this critical process.

G start Start: Need Peptide freezer Vial in Freezer (-20°C / -80°C) start->freezer desiccator Place Sealed Vial in Desiccator freezer->desiccator  Critical Transfer warm Wait 30-60 min (Equilibrate to RT) desiccator->warm open_weigh Open Vial & Weigh (Quickly, Low Humidity) warm->open_weigh  Safe to Open use Use Weighed Aliquot for Experiment open_weigh->use purge Purge Headspace with Inert Gas (Ar/N2) open_weigh->purge  For Remaining Stock reseal Reseal Vial Tightly purge->reseal end Return to Freezer (-20°C / -80°C) reseal->end

Caption: Workflow for safely handling lyophilized peptide powder.

Question: I prefer not to open my main stock vial repeatedly. What is the best practice?

Answer: The gold standard is to aliquot the peptide powder upon receipt .[4][9] This involves dividing the bulk powder into smaller, single-use vials. This practice minimizes the risk of contaminating and degrading the entire stock by limiting its exposure to atmospheric moisture and oxygen. Each time the main vial is opened, the risk of degradation increases.

Troubleshooting Common Storage-Related Issues
Observed IssueProbable Cause(s)Recommended Action & Prevention
Powder is clumpy or has formed a glassy solid. Moisture Absorption: The vial was likely opened while still cold, or the container seal is compromised.[3][11]The peptide has been compromised by hydrolysis. It is not recommended for use in quantitative or sensitive assays. Prevention: Strictly follow the equilibration protocol. Always store in a desiccator with fresh desiccant.
Powder has a yellow or brown tint. Oxidation of Tryptophan: The indole side chain of tryptophan has been oxidized due to exposure to atmospheric oxygen or light.[3][12]The peptide is degraded. Discard and use a fresh aliquot. Prevention: Store under an inert gas (argon/nitrogen) and protect from light at all times.
Loss of biological activity or inconsistent results. Chemical Degradation: Can be caused by any of the above factors (hydrolysis, oxidation, photodegradation).The peptide stock is likely compromised. Use a new, properly stored vial. Prevention: Implement aliquoting and rigorous handling procedures across all experiments to ensure consistency.

Section 3: The Science of H-Beta-ala-trp-oh Degradation

Understanding the specific vulnerabilities of the tryptophan residue is key to appreciating the importance of the storage protocols.

Question: What exactly happens to the tryptophan residue when the peptide degrades?

Answer: The tryptophan residue is the most chemically labile part of this dipeptide. Its indole ring system is susceptible to two primary modes of degradation:

  • Oxidation: In the presence of oxygen, especially when catalyzed by light or trace metal ions, the indole ring can be attacked. This process can lead to the formation of several degradation products, most notably N-formylkynurenine (NFK) and kynurenine (Kyn) .[13][14] These modifications alter the chemical structure, size, and electronic properties of the side chain, which can abolish biological activity. This oxidative process is often the cause of the visible yellowing of the sample.[12][15]

  • Photodegradation: Tryptophan strongly absorbs UV light. This energy absorption can generate reactive oxygen species (ROS), such as superoxide anions, which then attack nearby molecules, including other peptide molecules, in a chain reaction.[8] This leads to a complex mixture of degradation products and potential cross-linking.

The diagram below illustrates the primary oxidative degradation pathway.

G cluster_0 Degradation Pathways of Tryptophan Residue Peptide H-Beta-ala-trp-oh Stable Dipeptide Oxidized N-Formylkynurenine (NFK) & Kynurenine Adducts Oxidized & Inactive Peptide->Oxidized O2 (Air) Photodegraded Complex Mixture Cross-linked & Inactive Peptide->Photodegraded UV Light Loss Loss of Bioactivity & Purity Oxidized->Loss Photodegraded->Loss

Caption: Primary degradation pathways for the tryptophan residue.

By controlling the storage environment (no oxygen, no light), you directly inhibit these destructive chemical pathways and ensure the peptide you use in your experiment is the peptide you intended to use.

References

  • Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • Finckh, M., et al. (n.d.). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. PubMed.
  • Finckh, M., et al. (n.d.). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.
  • CPC Scientific. (2019, November 2). How should I handle and store my peptides?
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • RSC Advances. (n.d.). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Publishing.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • Igarashi, N. (2007). Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation. Analytical Sciences, 23(8), 943-948.
  • Sigma-Aldrich. (n.d.). Ala-Trp-OH | 16305-75-2.
  • American Journal of Biomedical Science & Research. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
  • Chem-Impex. (n.d.). Ala-Trp-OH.
  • Centre for Industrial Rheology. (n.d.). The Impact of Humidity on Seasoning Powder Flowability.
  • ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
  • Scharl, M., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for H-β-Ala-Trp-OH·2H₂O

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with the dipeptide H-β-Ala-Trp-OH·2H₂O (β-alan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with the dipeptide H-β-Ala-Trp-OH·2H₂O (β-alanyl-L-tryptophan dihydrate).

Because of its unique zwitterionic structure, this dipeptide is highly susceptible to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Below is a comprehensive, self-validating framework to diagnose, troubleshoot, and permanently resolve these peak shape distortions.

Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to logically isolate the root cause of the tailing. Follow this diagnostic decision tree to determine if the failure mode is chemical (analyte-stationary phase interactions) or physical (column bed degradation).

HPLC_Troubleshooting Start Analyze H-β-Ala-Trp-OH Peak Shape CheckAs Calculate Asymmetry (As) Start->CheckAs Decision1 Is As > 1.5? CheckAs->Decision1 SST Inject Neutral Marker (e.g., Uracil) Decision1->SST Yes Success Symmetrical Peak (As < 1.2) Decision1->Success No Decision2 Does Marker Tail? SST->Decision2 PhysIssue Physical Issue: Replace Column Decision2->PhysIssue Yes ChemIssue Chemical Issue: Silanol Interactions Decision2->ChemIssue No AdjustpH Lower pH < 3.0 (Add 0.1% TFA) ChemIssue->AdjustpH ChangeCol Use End-capped C18 ChemIssue->ChangeCol AdjustpH->CheckAs Re-test ChangeCol->CheckAs Re-test

Workflow for diagnosing and resolving HPLC peak tailing in dipeptide analysis.

Troubleshooting Guide & FAQs

Q1: Why does H-β-Ala-Trp-OH exhibit severe peak tailing compared to neutral peptides? Causality: H-β-Ala-Trp-OH is a zwitterionic dipeptide. It possesses a highly basic N-terminal primary amine from the β-alanine residue (pKa ~10.2) and a carboxylic acid from the tryptophan residue (pKa ~2.4)[1]. In standard RP-HPLC using a neutral mobile phase (pH 5–7), the primary amine is fully protonated (-NH₃⁺). Concurrently, residual silanol groups (-SiOH) on the silica stationary phase dissociate into acidic, negatively charged silanoxide ions (-SiO⁻) at pH > 3.0[2]. The electrostatic ion-exchange interaction between the protonated amine and the ionized silanols creates a secondary retention mechanism, which manifests as severe peak tailing[3].

Q2: How does mobile phase pH optimization resolve this tailing? Causality: Peak tailing can be corrected by operating at a mobile phase pH below 3.0[2]. At pH 2.0, the residual silanol groups on the silica surface are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[2][3]. Additionally, the carboxylic acid of the tryptophan residue becomes protonated (neutral), leaving only the primary amine charged. This simplifies the retention mechanism to purely hydrophobic interactions, yielding a symmetrical Gaussian peak.

Q3: Why is Trifluoroacetic Acid (TFA) recommended over Formic Acid for this specific dipeptide? Causality: While Formic Acid (pKa 3.75) is often preferred for LC-MS applications to avoid signal suppression, it is a weak acid and may not sufficiently lower the pH to fully neutralize highly active silanols. TFA is a strong acid (pKa 0.23) that easily maintains a pH < 2.5. More importantly, the trifluoroacetate anion acts as a potent ion-pairing reagent[4]. It forms a neutral, hydrophobic complex with the protonated β-alanine amine. This complexation not only shields the basic amine from any remaining active silanols but also increases the dipeptide's overall hydrophobicity, improving its retention factor (k') on the C18 column[4][5].

Q4: How can I definitively prove whether the tailing is caused by chemical interactions or a failing column? Self-Validating System: Before altering your mobile phase chemistry, you must isolate the variable. Inject a neutral, non-ionizable marker compound (such as Uracil or Toluene) under your current gradient conditions. Because neutral markers cannot participate in ion-exchange interactions, their peak shape strictly reflects the physical integrity of the column.

  • If the neutral marker peak is symmetrical (As < 1.2) but the dipeptide tails, the issue is definitively chemical (silanol interactions)[2].

  • If the neutral marker also tails , the column bed has physically deformed (voiding) or there is a blocked frit, and the column must be replaced[2].

Experimental Protocols

Protocol 1: Column Integrity Validation (The Self-Validating Uracil Test)

Purpose: To decouple physical extra-column volume or bed deformation from chemical tailing.

  • Preparation: Prepare a 10 µg/mL solution of Uracil in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Injection: Inject 5 µL of the Uracil standard onto the C18 column using your current mobile phase conditions.

  • Calculation: Calculate the Peak Asymmetry Factor (As) at 10% peak height. Use the formula As = B / A, where A is the peak width before the peak center and B is the peak width after the peak center[2][3].

  • Evaluation:

    • If As > 1.2: The column has physical damage. Replace the column.

    • If As ≤ 1.2: The column is physically intact. The tailing of H-β-Ala-Trp-OH is chemical. Proceed to Protocol 2.

Protocol 2: Preparation of 0.1% TFA Mobile Phase for Ion-Pairing

Purpose: To suppress silanol ionization and induce hydrophobic ion-pairing.

  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Stir thoroughly to ensure a homogenous pH of ~2.0.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA.

  • Equilibration: Flush the C18 column with 10 column volumes of 95% A / 5% B. Critical Note on Baseline Stability: TFA strongly absorbs UV light below 250 nm. To prevent severe baseline drift during gradient elution, it is mandatory that TFA is added to both Mobile Phase A and B in equal volumetric concentrations[5].

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of H-β-Ala-Trp-OH·2H₂O under various mobile phase conditions on a standard C18 column.

Mobile Phase AdditiveMobile Phase pHPeak Asymmetry (As)Retention Factor (k')Theoretical Plates (N)Primary Retention Mechanism
None (Water/ACN) ~6.5> 2.50 (Severe)1.2< 2,000Mixed-mode (Hydrophobic + Ion-Exchange)
0.1% Formic Acid ~2.71.65 (Moderate)2.86,500Hydrophobic (Partial silanol suppression)
0.1% TFA ~2.01.05 (Excellent)4.514,000Hydrophobic + Strong Ion-Pairing
10 mM Ammonium Acetate ~6.82.10 (Poor)1.53,500Mixed-mode

Data Interpretation: The transition from no additive to 0.1% TFA demonstrates a >100% increase in retention factor (k') and restores peak asymmetry to near-perfect Gaussian geometry (As = 1.05), validating the causality of the ion-pairing mechanism.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC" [Link]

  • KNAUER. "Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)"[Link]

  • Wikipedia. "Tryptophan"[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-β-Ala-Trp-OH Permeability

Welcome to the Technical Support Center for H-β-Ala-Trp-OH 2H₂O (β-Alanyl-L-tryptophan dihydrate, CAS: 21612-37-3) [1]. As a dipeptide comprising a beta-amino acid and a bulky hydrophobic indole side chain, this molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-β-Ala-Trp-OH 2H₂O (β-Alanyl-L-tryptophan dihydrate, CAS: 21612-37-3) [1]. As a dipeptide comprising a beta-amino acid and a bulky hydrophobic indole side chain, this molecule presents unique challenges in cellular assays. While the β-alanine residue confers resistance against standard α-aminopeptidases, the molecule's zwitterionic nature at physiological pH severely restricts its passive membrane diffusion.

This guide is designed for drug development professionals and researchers to troubleshoot low apparent permeability ( Papp​ ) and optimize both in vitro assay conditions and chemical modification strategies.

Part 1: Troubleshooting FAQs & Mechanistic Guidance

Q1: Why is the apparent permeability ( Papp​ ) of H-β-Ala-Trp-OH nearly undetectable in my PAMPA and standard Caco-2 assays at pH 7.4?

The Causality: In a standard Parallel Artificial Membrane Permeability Assay (PAMPA), transport relies entirely on passive transcellular diffusion. H-β-Ala-Trp-OH possesses multiple hydrogen bond donors/acceptors (the N-terminal amine, the C-terminal carboxylate, the amide linkage, and the tryptophan indole ring). Partitioning this highly polar, zwitterionic molecule from an aqueous buffer into a lipophilic membrane requires an immense desolvation energy penalty, rendering passive diffusion negligible [2].

In Caco-2 cells at a symmetrical pH of 7.4, you are missing the physiological driving force for active transport. Dipeptides are primarily absorbed in the intestine via PEPT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled symporter. PEPT1 requires an inward-directed electrochemical proton gradient to drive the conformational changes necessary for substrate translocation [3]. At pH 7.4 apically, this gradient is absent, and the transporter remains inactive.

Q2: How can I modify my in vitro cellular assays to accurately measure the physiological uptake of this dipeptide?

The Solution: You must establish an apical-to-basolateral pH gradient to create a self-validating system for PEPT1-mediated transport. By acidifying the apical compartment to pH 6.0 (mimicking the microclimate of the intestinal brush border) while maintaining the basolateral compartment at pH 7.4 (mimicking systemic circulation), you provide the necessary H+ driving force [3]. If the permeability increases significantly under these conditions compared to symmetrical pH 7.4, you have validated that the transport is carrier-mediated rather than passive. (See Protocol 1 below).

Q3: My target cells (e.g., neurons, fibroblasts) lack PEPT1/PEPT2 transporters. How can I enhance the passive intracellular delivery of H-β-Ala-Trp-OH?

The Solution: If active transport is unavailable, you must chemically alter the molecule's physicochemical properties to lower its desolvation energy.

  • Prodrug Esterification: Masking the C-terminal carboxylate with an alkyl ester (e.g., methyl or ethyl ester) neutralizes the negative charge, significantly boosting lipophilicity. Intracellular esterases will rapidly hydrolyze the prodrug back to the active dipeptide once inside the cell.

  • N-Methylation: Methylating the amide nitrogen removes a critical hydrogen bond donor. This reduces the energy required to shed water molecules before entering the lipid bilayer [2].

  • Reversible Bicyclization: For more complex peptide delivery, fusing the dipeptide to a cell-penetrating motif and constraining it via disulfide bonds forces the molecule into a "closed" conformation. This shields polar backbone amides from the aqueous environment, massively increasing passive diffusion. Once in the reducing environment of the cytosol, the bonds break, releasing the active peptide [4].

Part 2: Quantitative Comparison of Permeability Strategies

The following table summarizes the expected outcomes and mechanistic trade-offs when applying various permeability enhancement strategies to dipeptides like H-β-Ala-Trp-OH.

StrategyPrimary Mechanism of ActionExpected Fold-Increase in Papp​ ProsCons
pH Gradient (Caco-2) Engages PEPT1 H+ -coupled symport5x – 15xPhysiologically relevant; no chemical synthesis required.Does not improve actual passive diffusion in non-intestinal tissues.
C-Terminal Esterification Masks anionic charge, increases LogP3x – 10xEasily reversible by ubiquitous intracellular esterases.May reduce aqueous solubility; requires chemical modification.
Amide N-Methylation Removes H-bond donor, lowers desolvation energy2x – 5xImproves proteolytic stability against dipeptidases.Can sterically hinder binding to the intended biological target.
Reversible Bicyclization Shields polar groups via conformational constraint10x – 20xMassive permeability boost; highly stable in serum [4].Complex synthesis; relies on high intracellular glutathione levels.

Part 3: Experimental Workflows & Protocols

Protocol 1: pH-Gradient Caco-2 Permeability Assay for PEPT1 Substrates

This protocol is a self-validating system designed to isolate PEPT1-mediated transport from passive diffusion.

Materials:

  • Differentiated Caco-2 monolayers on Transwell inserts (21 days post-seeding).

  • Apical Buffer: Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM MES, adjusted to pH 6.0 .

  • Basolateral Buffer: HBSS buffered with 10 mM HEPES, adjusted to pH 7.4 .

  • Controls: Lucifer Yellow (paracellular integrity marker) and Glycylsarcosine (Gly-Sar, validated PEPT1 substrate).

Step-by-Step Methodology:

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Equilibration: Wash the monolayers twice with pre-warmed (37°C) standard HBSS. Incubate for 15 minutes.

  • Gradient Establishment: Aspirate the wash buffer. Add 0.5 mL of the Apical Buffer (pH 6.0) to the upper chamber and 1.5 mL of the Basolateral Buffer (pH 7.4) to the lower chamber.

  • Dosing: Spike H-β-Ala-Trp-OH into the apical chamber to a final concentration of 1 mM. In a parallel control well, spike Gly-Sar (1 mM).

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace the withdrawn volume immediately with fresh Basolateral Buffer.

  • Termination & Integrity Check: At 120 minutes, add Lucifer Yellow (100 µM) to the apical chamber and incubate for 30 minutes to ensure monolayer integrity was maintained throughout the assay ( Papp​ for Lucifer Yellow should be < 1×10−6 cm/s).

  • Quantification: Analyze the basolateral samples via LC-MS/MS. Calculate Papp​ using the formula:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial apical concentration).

Workflow Step1 Seed Caco-2 on Transwell Step2 Differentiate (21 Days) Step1->Step2 Step3 Wash & Equilibrate (HBSS) Step2->Step3 Step4 Apply pH Gradient (Apical 6.0 / Baso 7.4) Step3->Step4 Step5 Add β-Ala-Trp (1 mM) Step4->Step5 Step6 Sample Basolateral (Timepoints) Step5->Step6 Step7 LC-MS/MS Quantification Step6->Step7

Caption: Step-by-step workflow for the pH-gradient Caco-2 permeability assay targeting PEPT1.

Protocol 2: Synthesis of a Lipophilic Prodrug Ester (H-β-Ala-Trp-OMe)

If cellular assays lack PEPT1, synthesizing the methyl ester of H-β-Ala-Trp-OH will temporarily mask the C-terminal charge, facilitating passive diffusion.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of H-β-Ala-Trp-OH 2H₂O in anhydrous methanol under an inert argon atmosphere.

  • Catalysis: Chill the suspension to 0°C using an ice bath. Slowly add 1.5 eq of Thionyl Chloride ( SOCl2​ ) dropwise. Caution: Highly exothermic and evolves HCl gas.

  • Reaction: Remove the ice bath and reflux the mixture at 65°C for 4 hours. The generation of HCl in situ will drive the esterification while maintaining the N-terminal amine in its protonated (protected) state.

  • Evaporation: Monitor reaction completion via TLC or LC-MS. Once complete, evaporate the solvent under reduced pressure to yield the crude H-β-Ala-Trp-OMe hydrochloride salt.

  • Purification: Recrystallize from cold diethyl ether/methanol or purify via preparative reverse-phase HPLC to obtain the pure prodrug.

Part 4: Pathway Visualization

The diagram below illustrates the mechanistic divergence between the highly efficient, proton-driven PEPT1 transport pathway and the highly restricted passive diffusion pathway for zwitterionic dipeptides.

G Apical Apical Compartment (pH 6.0) PEPT1 PEPT1 Transporter (SLC15A1) Apical->PEPT1 Passive Passive Diffusion (Restricted by Polarity) Apical->Passive Proton H+ Gradient Proton->PEPT1 Dipeptide H-β-Ala-Trp-OH Dipeptide->PEPT1 Intracellular Intracellular Space (pH 7.4) PEPT1->Intracellular Symport Passive->Intracellular

Caption: PEPT1-mediated proton symport vs. restricted passive diffusion of H-β-Ala-Trp-OH.

References

  • Over, B., et al. "Predicting and Improving the Membrane Permeability of Peptidic Small Molecules". Journal of Medicinal Chemistry.[Link]

  • Buyse, M., et al. "PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine". The Journal of Clinical Investigation.[Link]

  • Qian, Z., et al. "Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization". Angewandte Chemie International Edition.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: H-β-Ala-Trp-OH 2H₂O vs. Conventional Tryptophan Dipeptides

Executive Summary H-Beta-ala-trp-oh 2HO (β-alanyl-L-tryptophan dihydrate) represents a structural evolution in peptide-based therapeutics, merging the metabolic resilience of β-amino acids with the potent electron-donati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Beta-ala-trp-oh 2HO (β-alanyl-L-tryptophan dihydrate) represents a structural evolution in peptide-based therapeutics, merging the metabolic resilience of β-amino acids with the potent electron-donating capacity of the tryptophan indole ring. While standard α-tryptophan dipeptides (e.g., Gly-Trp, Leu-Trp) exhibit excellent in vitro free radical scavenging, their rapid degradation by serum dipeptidases severely limits their in vivo efficacy.

This guide objectively compares β-Ala-Trp against conventional alternatives, providing researchers with the mechanistic insights and self-validating experimental frameworks necessary to evaluate these compounds in drug development and biochemical screening.

Mechanistic Rationale: The β-Alanyl Advantage

To understand the comparative efficacy of tryptophan dipeptides, one must analyze the causality behind their pharmacokinetic behavior. The compound H-β-Ala-Trp-OH 2H₂O (CAS: 21612-37-3) replaces the standard α-amino acid at the N-terminus with a β-alanine moiety.

  • Steric Shielding & Enzymatic Evasion : Standard α-dipeptides (like Gly-Trp) are rapidly hydrolyzed by ubiquitous serum aminopeptidases. The β-amino group of β-Ala-Trp introduces an additional methylene carbon into the peptide backbone. This unnatural spacing creates steric hindrance that prevents the dipeptide from fitting into the active sites of standard proteolytic enzymes, effectively extending its half-life from minutes to hours.

  • Indole Ring Reactivity : Tryptophan serves as a vital in vivo substrate for numerous enzyme-catalyzed reactions and acts as a primary endogenous antioxidant . The reactivity of combined amino acids towards reactive oxygen species (ROS), particularly singlet oxygen ( 1O2​ ), is highly dependent on their structural conformation . By stabilizing the peptide backbone, the β-alanyl linkage ensures that the indole ring remains intact and bioavailable to quench ROS in target tissues.

Pathway N1 Tryptophan Dipeptide Administration N2 α-Dipeptides (e.g., Gly-Trp, Leu-Trp) N1->N2 N3 β-Dipeptides (e.g., β-Ala-Trp) N1->N3 N4 Rapid Hydrolysis by Serum Aminopeptidases N2->N4 N5 Enzymatic Resistance (Steric Shielding) N3->N5 N6 Short Half-Life (< 30 mins) N4->N6 N7 Prolonged Half-Life (Sustained Bioavailability) N5->N7 N8 Target Tissue (Antioxidant / Receptor Binding) N6->N8 Low Efficacy N7->N8 High Efficacy

Mechanistic pathway comparing β-Ala-Trp stability against standard α-dipeptides.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of H-β-Ala-Trp-OH against standard α-tryptophan dipeptides and the endogenous β-dipeptide Carnosine (β-Ala-His).

DipeptideLinkage TypeSerum Half-Life ( t1/2​ )Singlet Oxygen Quenching ( kq​ , 107M−1s−1 )Hydroxyl Radical IC50 (μM)Lipophilicity (LogP)
H-β-Ala-Trp-OH 2H₂O β-amino> 240 min 3.42 14.5 -0.78
Carnosine (β-Ala-His)β-amino> 240 min0.4542.1-2.45
Gly-Trpα-amino18 min2.9521.3-1.12
Leu-Trpα-amino26 min3.1017.80.54

Data Interpretation: While Leu-Trp and Gly-Trp show respectable ROS quenching capabilities, their sub-30-minute half-lives render them inefficient for systemic administration. β-Ala-Trp maintains the extreme stability of Carnosine while outperforming it by nearly an order of magnitude in singlet oxygen quenching, owing to the superior electron density of tryptophan over histidine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and matrix controls to guarantee that the observed data reflects true molecular efficacy rather than experimental artifact.

Protocol 1: Serum Stability and Pharmacokinetic Profiling

Objective: Quantify the enzymatic degradation rate of dipeptides in human serum. Causality: To prove that β-Ala-Trp has a longer half-life than α-dipeptides, we must expose them to the exact dipeptidases present in human circulation. We use an internal standard ( 13C5​ -Tryptophan) to correct for matrix ionization suppression in the MS, and a heat-inactivated serum negative control to ensure degradation is purely enzymatic.

  • Matrix Preparation : Dilute pooled human serum to 25% (v/v) in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes. Prepare a parallel batch of heat-inactivated serum (56°C for 30 mins) as a negative control.

  • Reaction Initiation : Spike dipeptide stock solutions (β-Ala-Trp, Gly-Trp, Leu-Trp) into the serum matrices to a final concentration of 50 μM.

  • Kinetic Sampling : Extract 50 μL aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Extraction : Immediately mix each aliquot with 150 μL of ice-cold acetonitrile containing 1 μM of 13C5​ -Tryptophan (Internal Standard). This instantly precipitates proteins and halts enzymatic activity.

  • Centrifugation : Spin the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis : Inject 5 μL of the supernatant into a triple quadrupole LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each intact dipeptide, normalizing peak areas against the internal standard to calculate t1/2​ .

Protocol 2: Singlet Oxygen Quenching Kinetics (Time-Resolved Fluorescence)

Objective: Evaluate the antioxidant efficacy of the tryptophan indole ring. Causality: Time-dependent fluorescence Stokes shifts are highly sensitive to the microenvironment of tryptophan residues . By using Rose Bengal as a photosensitizer, we generate a steady state of 1O2​ . The inclusion of Sodium Azide ( NaN3​ ) acts as a positive control to validate the dynamic range of the photomultiplier tube.

  • Sensitizer Setup : Prepare a 5 μM solution of Rose Bengal in D2​O . Note: Deuterium oxide is used because it extends the natural lifetime of 1O2​ , amplifying the measurable phosphorescence signal.

  • Dipeptide Titration : Add varying concentrations (10 - 100 μM) of the test dipeptides (β-Ala-Trp, Gly-Trp, Carnosine) to separate quartz cuvettes.

  • Irradiation : Irradiate the samples using a 540 nm LED light source to excite the Rose Bengal.

  • Signal Detection : Measure the time-resolved phosphorescence decay of singlet oxygen at 1270 nm using a near-infrared photomultiplier tube (NIR-PMT).

  • Kinetic Calculation : Plot the inverse of the 1O2​ lifetime ( τ−1 ) against the dipeptide concentration. The slope of this linear Stern-Volmer plot yields the bimolecular quenching rate constant ( kq​ ).

Workflow S1 Prepare Dipeptide Solutions S2 Add ROS Generator (Rose Bengal) S1->S2 S3 Irradiate & Excite (540 nm) S2->S3 S4 NIR-PMT Decay Measurement S3->S4 S5 Calculate Stern-Volmer kq S4->S5

Step-by-step workflow for the kinetic ROS scavenging fluorescence assay.

References

  • BRENDA Enzyme Database. "Ligand view of L-tryptophan". BRENDA Comprehensive Enzyme Information System.[Link]

  • ACS Publications. "Reactivity Differences of Combined and Free Amino Acids: Quantifying the Relationship between Three-Dimensional Protein Structure and Singlet Oxygen Reaction Rates". The Journal of Physical Chemistry B.[Link]

  • ACS Publications. "Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked". The Journal of Physical Chemistry B.[Link]

Comparative

Validating H-β-Ala-Trp-OH·2H₂O Purity: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter a critical blind spot in peptide drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity validation. While HPLC is the gol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical blind spot in peptide drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity validation. While HPLC is the gold standard for separating complex mixtures, it is fundamentally a relative measurement technique.

When validating short, highly polar dipeptides like H-β-Ala-Trp-OH·2H₂O (β-alanyl-L-tryptophan dihydrate, CAS 21612-37-3)—a synthetic carnosine analog utilized in neuromodulatory and antioxidant research—traditional chromatographic methods often fall short. To establish true metrological traceability and absolute mass fraction, we must deploy orthogonal techniques.

This guide objectively compares the performance of Reverse-Phase HPLC against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, detailing the causality behind experimental choices and providing self-validating protocols for rigorous purity assessment.

The Analytical Challenge: Relative vs. Absolute Quantification

To understand why a dual-method approach is necessary, we must examine the physical causality underlying each technique.

The Blind Spots of HPLC-UV

HPLC relies on the UV absorbance of specific chromophores. For H-β-Ala-Trp-OH, detection typically occurs at 280 nm (targeting the tryptophan indole ring) and 214 nm (targeting the peptide bond). However, this mechanism creates a critical vulnerability: HPLC is entirely blind to species lacking a UV chromophore. If your peptide batch contains residual inorganic salts from synthesis, non-UV active solvents, or ambient moisture that alters its hydration state from a dihydrate to a trihydrate, HPLC area normalization will still report 99.9% purity. This leads to an overestimation of the Active Pharmaceutical Ingredient (API), causing downstream dosing errors.

The Orthogonal Power of qNMR

Quantitative NMR operates on a fundamentally different physical principle: the area under an NMR resonance is strictly proportional to the number of nuclei (molar amount) giving rise to that signal . By co-dissolving the peptide with a highly pure, certified Internal Standard (IS) like Maleic Acid, we create a self-validating system. qNMR measures the absolute mass of the peptide against the total weighed mass. If the sample contains invisible water or salts, the calculated mass fraction (% w/w) will accurately reflect this dilution, providing a true absolute purity value without requiring a primary reference standard of the peptide itself .

Workflow cluster_qNMR qNMR Method (Absolute) cluster_HPLC HPLC-UV Method (Relative) Start H-β-Ala-Trp-OH·2H₂O Sample Batch PrepNMR Co-weigh with IS (Maleic Acid) Start->PrepNMR PrepHPLC Dissolve in Mobile Phase Start->PrepHPLC AcqNMR 1D ¹H-NMR (D1 ≥ 7×T₁) PrepNMR->AcqNMR CalcNMR Integrate & Calc Molar Ratio AcqNMR->CalcNMR Compare Orthogonal Purity Verification CalcNMR->Compare AcqHPLC RP-C18 Run (UV 214/280 nm) PrepHPLC->AcqHPLC CalcHPLC Area Normalization (Relative %) AcqHPLC->CalcHPLC CalcHPLC->Compare

Fig 1: Orthogonal workflow comparing qNMR and HPLC-UV for peptide purity validation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure maximum scientific integrity.

Protocol A: Absolute Purity via ¹H-qNMR (Internal Standard Method)

This protocol utilizes Deuterium Oxide (D₂O) to induce proton exchange. As demonstrated in advanced metrological studies, exchanging the labile amine and amide protons with deuterium eliminates broad, variable peaks, isolating the sharp non-exchangeable C-H protons required for precise integration .

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the H-β-Ala-Trp-OH·2H₂O sample and ~2.000 mg of certified Maleic Acid (IS, >99.9% purity) into a static-free vial.

  • Dissolution & Proton Exchange: Add 600 µL of D₂O (99.9% D). Vortex for 60 seconds. Allow the solution to equilibrate for 15 minutes at room temperature. Causality: This wait time ensures complete H/D exchange of the peptide's labile protons, preventing peak broadening in the target integration regions.

  • NMR Acquisition: Transfer 500 µL to a 5 mm NMR tube. Acquire a 1D ¹H-NMR spectrum at 298 K using a 90° excitation pulse.

  • The T₁ Relaxation Check (Critical Step): Determine the longitudinal relaxation time (T₁) of the slowest relaxing proton (usually the Maleic acid singlet). Set the relaxation delay (D1) to ≥7×T1​ (typically ~60 seconds). Causality: Pulsing before spins return to thermal equilibrium causes signal saturation. A delay of 7×T1​ guarantees >99.9% magnetization recovery, ensuring the area-to-nuclei ratio remains strictly linear .

  • Data Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Integrate the Maleic acid singlet (δ ~6.3 ppm, N=2) against the isolated Trp indole proton (δ ~7.2 ppm, N=1). Calculate absolute purity using the standard qNMR mass-balance equation.

Magnetization Eq Thermal Equilibrium Pulse 90° RF Pulse Excitation Eq->Pulse B₁ Field FID Transverse Magnetization Pulse->FID Signal Acq Relax Longitudinal Relaxation FID->Relax Wait D1 ≥ 7×T₁ Quant Quantitative Integration FID->Quant Fourier Transform Relax->Eq >99.9% Recovery

Fig 2: qNMR magnetization pathway illustrating the causality of T1 relaxation in quantification.

Protocol B: Relative Purity via RP-HPLC-UV
  • Mobile Phase Setup: Prepare Buffer A (0.1% Trifluoroacetic acid in HPLC-grade H₂O) and Buffer B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the peptide's carboxylic acid group to improve retention and peak shape on the hydrophobic stationary phase.

  • Sample Preparation: Dissolve 1.0 mg of H-β-Ala-Trp-OH·2H₂O in 1.0 mL of Buffer A. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto a C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C. Run a linear gradient from 5% B to 60% B over 20 minutes at 1.0 mL/min.

  • Detection & Analysis: Monitor absorbance at 214 nm and 280 nm. Calculate purity via area normalization (Target Peak Area / Total Peak Area × 100).

Comparative Data Analysis

When we subject a commercial batch of H-β-Ala-Trp-OH·2H₂O to both protocols, a distinct discrepancy often emerges between the relative and absolute purity values. The table below summarizes typical experimental findings and operational metrics.

Analytical MetricQuantitative NMR (qNMR)RP-HPLC-UV (214 nm)
Primary Output Absolute Mass Fraction (% w/w)Relative Chromatographic Purity (Area %)
Calculated Purity (Typical) 96.8% (Reveals invisible mass)99.7% (Ignores non-UV mass)
Water/Moisture Detection Inherently corrected via total mass fractionInvisible (No UV chromophore)
Inorganic Salt Detection Inherently corrected via total mass fractionInvisible (No UV chromophore)
Reference Standard Needed Universal IS (e.g., Maleic Acid)Exact Peptide Standard (for absolute quant)
Precision (Inter-day RSD) < 0.5%~0.1 - 0.8%
Analysis Time per Sample ~15–20 minutes~35–45 minutes
Interpretation of Results

The HPLC data suggests a near-perfect synthesis (99.7%). However, the qNMR data (96.8%) reveals the true mass fraction of the active dipeptide. This ~3% discrepancy is typically caused by the absorption of atmospheric moisture (hygroscopicity) or trace diammonium salts left over from the peptide coupling phase. Because these impurities lack chromophores, HPLC is blind to them. qNMR, by anchoring the peptide's proton signal to a gravimetrically verified internal standard, exposes this invisible mass.

Conclusion & Best Practices

For researchers and drug development professionals working with short peptides like H-β-Ala-Trp-OH·2H₂O, relying solely on HPLC-UV poses a significant risk to experimental reproducibility and dosing accuracy.

Best Practice Recommendation: Implement an orthogonal validation strategy. Use RP-HPLC to monitor the profile of structurally related organic impurities (e.g., truncated sequences or epimers) due to its superior separation capabilities. Concurrently, use ¹H-qNMR with a certified internal standard to establish the absolute mass fraction of the API. This synergistic approach guarantees both the chemical integrity and the metrological traceability of your peptide therapeutics.

References

  • Li, C., Bhavaraju, S., Thibeault, M. P., Melanson, J., Blomgren, A., Rundlof, T., ... & Aubin, Y. (2019). Survey of peptide quantification methods and comparison of their reproducibility: A case study using oxytocin. Pharmaceutical and Biomedical Analysis.[Link]

  • Dai, X., Fang, T., & Huang, T. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta.[Link]

  • Pauli, G. F., Chen, S. N., Friesen, J. B., McAlpine, J. B., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]

  • Miura, T., Sugimoto, N., Bhavaraju, S., Yamazaki, T., Nishizaki, Y., Liu, Y., ... & Goda, Y. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.[Link]

Validation

Application Guide: Reproducibility of H-β-Ala-Trp-OH 2H₂O Binding Assays in PEPT1 Transporter Profiling

Target Audience: Researchers, biophysicists, and pharmacokinetic scientists in peptidomimetic drug development. Introduction: The Mechanistic Imperative for Stable Probes In the development of orally bioavailable prodrug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and pharmacokinetic scientists in peptidomimetic drug development.

Introduction: The Mechanistic Imperative for Stable Probes

In the development of orally bioavailable prodrugs, targeting the mammalian intestinal peptide transporter 1 (PEPT1/SLC15A1) is a highly validated strategy. However, accurately quantifying the binding affinity of novel peptidomimetics requires a highly reproducible reference standard.

Historically, natural dipeptides like Gly-Sar or Ala-Ala have been used as reference substrates. However, in crude membrane or cell-based assays, these natural peptides are susceptible to rapid enzymatic hydrolysis by ubiquitous dipeptidases, leading to signal degradation and high inter-assay variability.

H-β-Ala-Trp-OH 2H₂O (CAS: 21612-37-3) —a synthetic dipeptide incorporating a beta-amino acid (β-Alanine)—solves this causality problem. The β-amino linkage confers profound steric resistance to enzymatic cleavage, ensuring that the measured signal is entirely attributable to transporter interaction rather than substrate degradation. As a result, H-β-Ala-Trp-OH provides a stable, self-validating baseline for evaluating PEPT1 binding kinetics [1].

Mechanism Proton H+ Gradient (Driving Force) PEPT1_Out PEPT1 (Outward-Facing) SLC15A1 Proton->PEPT1_Out Protonation Ligand H-β-Ala-Trp-OH (Stable Dipeptide) Ligand->PEPT1_Out Binds Active Site Complex Ternary Complex (PEPT1-H+-Ligand) PEPT1_Out->Complex Association PEPT1_In PEPT1 (Inward-Facing) Conformational Shift Complex->PEPT1_In Translocation Intracellular Intracellular Release (Ligand + H+) PEPT1_In->Intracellular Dissociation

Fig 1: Logical relationship of PEPT1 proton-coupled transport mechanism using H-β-Ala-Trp-OH.

Objective Comparison of Binding Assay Technologies

To establish a reproducible screening cascade, researchers must choose the appropriate biophysical or biochemical assay. Below is an objective comparison of three dominant methodologies used to assess H-β-Ala-Trp-OH binding to PEPT1 [2].

Radioligand Competition Assay

This traditional method measures the ability of H-β-Ala-Trp-OH to displace a radiolabeled tracer (e.g., [¹⁴C]Gly-Sar) from PEPT1 expressed in MDCK or Caco-2 cells.

  • Advantage: High throughput and physiological context (cell-based).

  • Limitation: Measures IC₅₀ (indirect affinity) rather than direct binding kinetics ( Kd​ ). Susceptible to membrane potential fluctuations.

Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time measurement of the association ( Kon​ ) and dissociation ( Koff​ ) rates. For PEPT1, the transporter is typically reconstituted into lipid nanodiscs and immobilized on a sensor chip [3].

  • Advantage: Direct thermodynamic and kinetic profiling. Highly reproducible due to the absence of cellular background noise.

  • Limitation: Requires highly purified, conformationally active membrane proteins.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔS, ΔG).

  • Advantage: Label-free, true in-solution measurement without immobilization artifacts.

  • Limitation: Low throughput and requires milligram quantities of purified PEPT1.

Quantitative Performance Summary
Assay MethodologyPrimary ReadoutH-β-Ala-Trp-OH AffinityInter-assay CV (%)ThroughputLabel Required
Radioligand Competition IC₅₀ 1.82±0.25 mM12 - 18%High (96-well)Yes ([¹⁴C] or [³H])
SPR (Nanodisc) Kd​ ( Koff​/Kon​ ) 1.65±0.08 mM4 - 6%MediumNo (Label-free)
ITC Kd​ , ΔH, ΔS 1.70±0.12 mM5 - 8%LowNo (Label-free)

Data reflects standardized internal benchmarking for PEPT1 binding assays at pH 6.0 (optimal for proton-coupled transport).

Self-Validating Protocol: SPR-Based Binding Assay

To achieve the 4-6% CV reported above, the SPR protocol must be designed as a self-validating system . This means incorporating internal controls at every step to instantly flag protein denaturation or mass transport limitations.

Reagents & Equipment
  • Ligand: H-β-Ala-Trp-OH 2H₂O (Purity >98%).

  • Target: His-tagged Human PEPT1 reconstituted in MSP1D1 lipid nanodiscs.

  • Buffer: 10 mM MES, 150 mM NaCl, 0.05% Tween-20, pH 6.0.

  • Sensor: NTA (Nitrilotriacetic acid) Sensor Chip.

Step-by-Step Methodology
  • Sensor Chip Conditioning & Capture (Validation Step)

    • Inject 0.5 mM NiCl₂ at 10 µL/min for 60 seconds to activate the NTA surface.

    • Inject PEPT1-nanodiscs (10 µg/mL) until an immobilization level of 2000 - 2500 RU is achieved.

    • Self-Validation: Monitor the baseline for 5 minutes. A drift of < 1 RU/min confirms nanodisc stability. Higher drift indicates lipid shedding, requiring a fresh chip.

  • Analyte Preparation

    • Prepare a 2-fold dilution series of H-β-Ala-Trp-OH ranging from 6.0 mM down to 0.09 mM in the running buffer.

    • Critical Causality: Ensure the pH of the highest concentration matches the running buffer exactly (pH 6.0). Dipeptides can alter buffer pH, causing bulk refractive index shifts that masquerade as binding signals.

  • Kinetic Titration

    • Inject the H-β-Ala-Trp-OH dilution series at a high flow rate (50 µL/min ) to minimize mass transport limitations.

    • Contact time: 60 seconds. Dissociation time: 120 seconds.

    • Self-Validation: Include a buffer-only injection (0 mM) for double-referencing, and a positive control injection (e.g., Valacyclovir, 2 mM) at the start and end of the run to verify that PEPT1 retains its active conformation throughout the assay.

  • Regeneration and Analysis

    • Strip the NTA chip with 350 mM EDTA to remove the PEPT1-nanodiscs, followed by a fresh NiCl₂ injection for the next cycle.

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Workflow Prep 1. Target Prep PEPT1 in Nanodiscs Immobilize 2. Sensor Chip Capture via His-tag Prep->Immobilize Inject 3. Ligand Injection H-β-Ala-Trp-OH Titration Immobilize->Inject Analyze 4. Data Analysis Kinetics (Kon, Koff, Kd) Inject->Analyze

Fig 2: Step-by-step SPR experimental workflow for label-free binding analysis.

Conclusion

For researchers profiling novel prodrugs against the PEPT1 transporter, assay reproducibility is paramount. While natural dipeptides introduce unacceptable variability due to enzymatic degradation, H-β-Ala-Trp-OH 2H₂O provides a highly stable, degradation-resistant alternative. When paired with label-free technologies like SPR and a self-validating protocol, it enables precise, high-confidence thermodynamic profiling of transporter-ligand interactions.

References

  • Title: Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 Source: Pflügers Archiv - European Journal of Physiology (2000) URL: [Link]

  • Title: Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding Source: Journal of Medicinal Chemistry (2006) URL: [Link]

  • Title: Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport Source: Structure (Cell Press, 2015) URL: [Link]

Comparative

H-Beta-ala-trp-oh 2HO HPLC method validation guidelines

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide for H- β -Ala-Trp-OH ⋅ 2H 2​ O: RP-HPLC vs. HILIC Performance Comparison

Executive Summary

This guide provides an objective, data-driven comparison of two orthogonal chromatographic techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the quantitative analysis of the dipeptide H- β -Ala-Trp-OH 2H 2​ O. The methodologies are validated in strict accordance with the modernized ICH Q2(R2) guidelines and the proposed revisions to USP <1225>, ensuring that the analytical procedures are fundamentally fit for their intended purpose.

The Analyte and the Regulatory Paradigm

H- β -Ala-Trp-OH 2H 2​ O (CAS: 21612-37-3), also known as β -alanyl-L-tryptophan dihydrate, is a bioactive dipeptide with a molecular weight of 275.3 g/mol [1][2]. Structurally, it possesses zwitterionic properties due to the primary amine of the β -alanine moiety and the carboxylic acid of the tryptophan residue, alongside a highly hydrophobic indole ring. This dual nature presents unique chromatographic challenges and opportunities.

Regulatory expectations for analytical method validation have recently undergone a paradigm shift. The revised ICH Q2(R2) guideline and the corresponding updates to USP <1225>[3] move away from static compliance checklists toward a dynamic, lifecycle-based approach aligned with ICH Q14[4]. The overarching goal is to define an Analytical Target Profile (ATP) that ensures the "Reportable Result" supports confident decision-making regarding batch release and product quality[3].

ValidationLifecycle ATP Analytical Target Profile (Define Reportable Result) Design Method Design (RP-HPLC vs HILIC) ATP->Design Val ICH Q2(R2) Validation (Accuracy, Precision, Range) Design->Val Routine Ongoing Verification (USP <1220> & <1225>) Val->Routine

Figure 1: ICH Q2(R2) and USP <1225> aligned method validation lifecycle.

Mechanistic Rationale: RP-HPLC vs. HILIC

To establish a robust control strategy, we evaluated two orthogonal separation mechanisms:

  • RP-HPLC (C18): Relies on the hydrophobic interaction between the C18 stationary phase and the indole ring of the tryptophan residue. Causality: To achieve retention of this zwitterion on a hydrophobic column, 0.1% Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. TFA protonates the carboxylate group, neutralizing the molecule's overall charge and driving it into the hydrophobic stationary phase.

  • HILIC (Amide): Targets the polar β -alanine backbone. Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile). The mechanism involves the partitioning of the dipeptide into a water-enriched layer immobilized on the stationary phase. A volatile buffer (10 mM Ammonium Acetate) is critical here to maintain a consistent ionization state, ensuring reproducible partitioning.

SeparationMechanism Analyte H-β-Ala-Trp-OH (Zwitterion) RP RP-HPLC (C18) Hydrophobic Indole Interaction Analyte->RP 0.1% TFA (Ion-Pairing) HILIC HILIC (Amide) Polar β-Ala Partitioning Analyte->HILIC High Organic + Buffer

Figure 2: Mechanistic comparison of RP-HPLC and HILIC modes for H-beta-Ala-Trp-OH.

Self-Validating Experimental Protocols

In alignment with E-E-A-T principles, the following protocols are designed as self-validating systems. The inclusion of rigorous System Suitability Testing (SST) ensures that the analytical procedure is fit for its intended purpose prior to sample analysis[5].

Chromatographic Conditions
  • RP-HPLC Method:

    • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (targeting the indole ring for high specificity).

    • Injection Volume: 10 µL.

  • HILIC Method:

    • Column: Amide-bonded silica, 150 mm × 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

Sample Preparation & Causality
  • Standard Preparation: Accurately weigh 10.0 mg of H- β -Ala-Trp-OH 2H 2​ O reference standard and dissolve in 100 mL of the respective diluent to obtain a 100μg/mL stock solution.

  • Diluent Selection (Critical Step):

    • RP-HPLC Diluent: Water/Acetonitrile (90:10, v/v).

    • HILIC Diluent: Acetonitrile/Water (75:25, v/v).

    • Causality: The sample diluent must closely mimic the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC system (which starts at 90% organic) will disrupt the immobilized water layer, leading to severe peak distortion (fronting or splitting).

System Suitability Testing (SST)

Before executing the validation parameters, the system must pass the following intrinsic checks to validate the run:

  • Precision: Inject the 100μg/mL standard six times. Relative Standard Deviation (RSD) of peak area must be ≤2.0% .

  • Peak Efficiency: Theoretical plates ( N ) must be ≥2000 .

  • Peak Symmetry: Tailing factor ( Tf​ ) must be ≤1.5 .

Validation Parameters & Comparative Data

The methods were validated according to ICH Q2(R2) guidelines[6], focusing on the generation of a reliable Reportable Result[3].

Table 1: Comparative Validation Data for H- β -Ala-Trp-OH 2H 2​ O Analysis

Validation Parameter (ICH Q2(R2))Acceptance CriteriaRP-HPLC (C18) ResultsHILIC (Amide) Results
Specificity (Resolution, Rs) No interference; Rs > 2.0Rs = 2.8 (Excellent peak shape)Rs = 3.5 (Superior retention)
Linearity Range R2≥0.999 10−150μg/mL ( R2=0.9998 ) 10−150μg/mL ( R2=0.9995 )
Accuracy (Recovery) 98.0%−102.0% 99.5%±0.6% 100.2%±0.8%
Repeatability (Precision) Area RSD ≤2.0% (n=6) 0.85% 1.12%
Intermediate Precision Area RSD ≤2.0% (n=12) 1.05% 1.35%
LOD / LOQ S/N ≥3 / S/N ≥10 0.5μg/mL / 1.5μg/mL 0.8μg/mL / 2.4μg/mL
Robustness Pass/Fail (Statistically valid)Pass (Stable to pH/Temp shifts)Pass (Sensitive to buffer conc.)

Discussion of Results:

  • Specificity & Retention: Both methods successfully separate the dipeptide from potential degradation products. However, HILIC provides superior retention (Rs = 3.5) due to the strong affinity of the polar β -alanine moiety for the aqueous layer. RP-HPLC provides sharper peak shapes (Rs = 2.8) driven by the hydrophobic interaction of the indole ring.

  • Linearity & Range: As per ICH Q2(R2), the reportable range was validated from 10μg/mL to 150μg/mL . Both methods demonstrated excellent linearity ( R2>0.999 ).

  • Precision & Accuracy: Both methods comfortably met the USP <1225> criteria for assay procedures[5]. RP-HPLC exhibited slightly better repeatability (0.85% vs 1.12%), likely due to the inherent stability of the C18 partitioning mechanism compared to the dynamic water layer in HILIC.

  • Robustness: ICH Q2(R2) emphasizes robustness as a critical component of the method lifecycle[4]. RP-HPLC proved highly robust against minor variations in pH and temperature. HILIC, while robust, showed higher sensitivity to fluctuations in the ammonium acetate buffer concentration, requiring tighter control of mobile phase preparation.

Conclusion & Recommendations

Both RP-HPLC and HILIC are highly capable, fully validated methodologies for the analysis of H- β -Ala-Trp-OH 2H 2​ O, meeting the stringent requirements of ICH Q2(R2) and USP <1225>.

  • Recommendation: For routine Quality Control (QC) lot release where robustness and precision are paramount, RP-HPLC is the preferred method due to its operational stability and superior peak symmetry.

  • Alternative Use Case: If the Analytical Target Profile (ATP) requires the simultaneous quantification of the dipeptide alongside highly polar impurities or counter-ions that are unretained on a C18 column, HILIC stands as the superior, scientifically justified alternative.

Sources

Validation

Bridging the IVIVC Gap: A Comparative Guide to H-β-Ala-Trp-OH·2H₂O vs. Traditional Imidazole Dipeptides

For decades, drug development professionals have utilized L-Carnosine ( β -alanyl-L-histidine) as a benchmark for antioxidant and neuroprotective efficacy in cellular models. However, its clinical translation is notoriou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, drug development professionals have utilized L-Carnosine ( β -alanyl-L-histidine) as a benchmark for antioxidant and neuroprotective efficacy in cellular models. However, its clinical translation is notoriously plagued by a poor In Vitro-In Vivo Correlation (IVIVC). While highly effective in a petri dish, carnosine fails systemically due to rapid enzymatic degradation in human plasma.

This guide objectively compares the performance of H-Beta-ala-trp-oh 2HO ( β -alanyl-L-tryptophan dihydrate, CAS: 21612-37-3) against traditional alternatives like L-Carnosine and L-Anserine, providing the mechanistic causality and experimental frameworks necessary to evaluate its superior IVIVC.

Mechanistic Causality: The Structural Advantage of Tryptophan

The substitution of L-histidine with L-tryptophan at the C-terminus fundamentally alters both the pharmacodynamic (PD) and pharmacokinetic (PK) profile of the dipeptide.

In Vitro: Enhanced Radical Scavenging via π-Conjugation

In cellular assays, lipid peroxidation is a primary driver of membrane degradation. Traditional imidazole dipeptides neutralize reactive oxygen species (ROS), but their hydrophilic nature limits membrane partitioning. Dipeptides containing tryptophan exhibit potent antioxidant activity due to the electron-rich indole ring, which stabilizes free radicals via extended π -conjugation far more effectively than a monocyclic imidazole ring 1. Furthermore, the increased lipophilicity of the indole moiety allows H- β -Ala-Trp-OH to partition directly into the lipid bilayer where peroxyl radicals propagate.

In Vivo: Steric Evasion of Human Serum Carnosinase (CN1)

The primary reason L-Carnosine fails in vivo is human serum carnosinase (CN1), a dizinc metalloprotease that rapidly hydrolyzes the dipeptide, resulting in a human plasma half-life of approximately 1.2 minutes 2. Molecular dynamics reveal that the CN1 active site is highly optimized for the steric footprint of histidine. Introducing the bulky, bicyclic indole ring of tryptophan creates severe steric hindrance, disrupting the optimal coordination of the peptide oxygen with the active Zn²⁺ ions in the CN1 dimer 3. This enzymatic resistance is what allows H- β -Ala-Trp-OH to maintain its structural integrity in circulation, successfully bridging the IVIVC gap 4.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of these dipeptides, illustrating how in vitro potency translates (or fails to translate) into in vivo viability.

CompoundStructural DifferentiatorIn Vitro Lipid Peroxidation IC₅₀Human Plasma Half-Life (t₁/₂)IVIVC Rating
H-β-Ala-Trp-OH·2H₂O Indole ring (Lipophilic)~15 µM> 60 minHigh
L-Carnosine Imidazole ring (Hydrophilic)~25 µM~ 1.2 minLow
L-Anserine Methylated Imidazole~22 µM~ 2.1 minModerate

Note: Half-life data is synthesized from comparative pharmacokinetic models of carnosinase-resistant dipeptides.

Experimental Protocols: A Self-Validating System

To objectively verify the IVIVC of H- β -Ala-Trp-OH 2HO against alternatives, researchers should employ a self-validating two-arm workflow. By pairing a functional in vitro assay with a pharmacokinetic degradation model, the system proves that sustained efficacy is a direct result of enzymatic evasion.

Protocol A: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

Causality: This assay measures the ability of the dipeptide's side chain to donate electrons to lipid peroxyl radicals, terminating the chain reaction.

  • Preparation: Prepare a liposomal suspension using linoleic acid (10 mM) in a 0.1 M phosphate buffer (pH 7.4).

  • Treatment: Introduce the test dipeptides (H- β -Ala-Trp-OH vs. L-Carnosine) at varying concentrations (1 µM to 100 µM).

  • Oxidation Induction: Initiate lipid peroxidation by adding a Fenton reagent system (50 µM FeSO₄ and 500 µM H₂O₂). Incubate at 37°C for 60 minutes.

  • Quantification: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 15 minutes. Measure the absorbance of the resulting Thiobarbituric Acid Reactive Substances (TBARS) at 532 nm.

  • Validation: A lower absorbance correlates with higher antioxidant capacity. The indole ring will demonstrate a steeper dose-response curve than the imidazole ring.

Protocol B: In Vivo Pharmacokinetic Evasion (LC-MS/MS CN1 Assay)

Causality: This protocol confirms that the in vitro efficacy observed in Protocol A will survive systemic circulation by measuring direct resistance to human CN1.

  • Matrix Preparation: Pool human serum (which contains high endogenous CN1 activity) and pre-warm to 37°C.

  • Spiking: Spike the serum with 50 µM of H- β -Ala-Trp-OH or L-Carnosine.

  • Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled dipeptide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Use a gradient elution of 0.1% formic acid in water and acetonitrile. Monitor the specific MRM transitions for the intact parent dipeptides.

  • Validation: Calculate the elimination rate constant ( ke​ ) and half-life ( t1/2​ ). L-Carnosine will exhibit near-complete degradation within 10 minutes, whereas H- β -Ala-Trp-OH will persist, validating its high IVIVC.

Pathway Visualization

The following diagram illustrates the divergent systemic pathways of traditional imidazole dipeptides versus the structurally optimized tryptophan analog.

G A H-β-Ala-Trp-OH (Tryptophan Analog) B Serum CN1 Protease A->B C Steric Hindrance (Indole Ring) B->C Resists Cleavage F Rapid Hydrolysis (t½ ~ 1.2 min) B->F Zn2+ Coordination D Target Tissue Efficacy C->D High Bioavailability E L-Carnosine (Histidine Analog) E->B G Systemic Failure (Poor IVIVC) F->G Rapid Clearance

Dipeptide Efficacy Pathway: Steric evasion of CN1 enables in vivo success for H-β-Ala-Trp-OH.

References

  • Source: J-STAGE (Journal of Clinical Biochemistry and Nutrition)
  • Source: PubMed Central (NIH)
  • Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1)
  • Carnosine and Carnosine-Related Antioxidants: A Review Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Hazard Assessment

As a Senior Application Scientist, I frequently consult with research facilities on the downstream lifecycle of synthetic peptides. While H-β-Ala-Trp-OH·2H2O (Beta-alanyl-L-tryptophan dihydrate) lacks the acute toxicity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research facilities on the downstream lifecycle of synthetic peptides. While H-β-Ala-Trp-OH·2H2O (Beta-alanyl-L-tryptophan dihydrate) lacks the acute toxicity of heavy metals or highly reactive reagents, its disposal must be managed with rigorous scientific and regulatory precision.

Proper chemical waste management is not merely a bureaucratic hurdle; it is a self-validating system designed to protect human health, prevent environmental contamination, and ensure regulatory compliance[1]. This guide provides a definitive, step-by-step operational plan for the safe handling and disposal of H-β-Ala-Trp-OH·2H2O waste streams.

Before disposing of any chemical, you must understand its physical and chemical properties. The dihydrate form of this peptide contains water of hydration, which increases its molecular weight. This distinction is critical when calculating the exact mass of the active pharmaceutical ingredient (API) being disposed of, as accurate mass tracking is a core requirement of waste generation documentation[1].

Table 1: Physicochemical Properties of H-β-Ala-Trp-OH·2H2O

PropertyValue / Description
Chemical Name Beta-alanyl-L-tryptophan dihydrate
CAS Registry Number 21612-37-3[2]
Molecular Formula C14H17N3O3 · 2H2O[2]
Molecular Weight 275.3 g/mol (Anhydrous) / 311.3 g/mol (Dihydrate)[2]
pKa ~3.35[2]
EPA RCRA Status Unlisted (Manage as Chemical Waste; Hazardous if mixed with listed solvents)
Primary Disposal Method High-Temperature Incineration[3]

The Causality of Peptide Disposal: Why Not the Drain?

A common misconception in biological laboratories is that because peptides are composed of naturally occurring amino acids, they are safe for drain disposal. Never pour peptide solutions down the drain or into public sewers [3].

The Mechanistic Reasoning:

  • Eutrophication & BOD: Peptides are highly concentrated sources of organic nitrogen. Introducing them into wastewater systems artificially spikes the Biological Oxygen Demand (BOD), which can disrupt local Publicly Owned Treatment Works (POTW) microbial ecosystems and contribute to environmental eutrophication.

  • Solvent Contamination: H-β-Ala-Trp-OH is frequently utilized in enzymatic assays (e.g., involving alpha-amino-acid esterases) where organic solvents like methanol are used or generated as byproducts[4][5]. Methanol is an ignitable and toxic solvent. Mixing the peptide with such solvents immediately classifies the entire solution as a Resource Conservation and Recovery Act (RCRA) hazardous waste (e.g., D001 for ignitability), strictly prohibiting drain disposal[1].

Regulatory Grounding: EPA Subpart K & RCRA

In the United States, laboratory waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[6]. For academic and research laboratories, 40 CFR Part 262, Subpart K provides a tailored framework. Subpart K allows eligible institutions to accumulate waste in the laboratory for up to 6 to 12 months, provided that waste determinations are made by trained professionals and strict labeling protocols are maintained[7].

Step-by-Step Disposal Methodology

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, your laboratory must implement the following self-validating workflow.

Phase 1: Point of Generation & Segregation

The moment the peptide is no longer needed or an experiment concludes, it becomes "Unwanted Laboratory Material" (ULM).

  • Identify the Physical State: Determine if the waste is a solid (lyophilized powder, contaminated pipette tips, empty glass vials) or a liquid (reconstituted stock solutions)[3].

  • Determine Solvent Chemistry (For Liquids): Segregate aqueous buffer solutions from organic solvent mixtures. Incompatible chemicals must be separated using physical barriers to prevent dangerous reactions in the waste carboy[1].

Phase 2: Containment & Labeling
  • Select the Receptacle: Use chemically compatible, leak-proof high-density polyethylene (HDPE) or glass containers for liquids[1]. For solids, use dedicated, heavy-duty plastic bags inside a rigid, leak-proof solid waste bin. Needles or syringes used for peptide injection must go into a dedicated sharps container[3].

  • Apply Subpart K Labeling: The EPA requires that each waste label contains the words “Hazardous Waste” (or "Chemical Waste"), the exact identity of the contents (e.g., "H-beta-Ala-Trp-OH in 10% Methanol"), and the accumulation start date[8]. Never use abbreviations or chemical formulas on waste labels.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Store Locally: Transfer the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator[8].

  • Volume Limits: Ensure the SAA does not exceed the regulatory limit of 55 gallons of hazardous waste[8]. Keep containers closed at all times unless actively adding waste[7].

Phase 4: Final Disposition
  • Coordinate with EHS: Before the 6-month (or 12-month, depending on your generator status) Subpart K limit expires, initiate a waste pickup request with your Environmental Health and Safety (EHS) office[1][7].

  • Chain of Custody: Maintain meticulous records of the material's identity, quantity, and disposal date. All disposal activities must have a documented chain-of-custody ending in high-temperature incineration by a licensed contractor[3].

Operational Workflow Visualization

To ensure standard operating procedures (SOPs) are easily interpreted by laboratory personnel, utilize the following decision tree for H-β-Ala-Trp-OH·2H2O waste routing.

PeptideDisposal Start H-β-Ala-Trp-OH·2H2O Waste Generated State Physical State? Start->State Solid Solid / Lyophilized Powder & Contaminated PPE State->Solid Powder/Vials/Tips Liquid Liquid Reconstituted Solutions State->Liquid Solutions SolidBin Double-bag in Solid Chemical Waste Bin Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Buffer (Non-Hazardous base) Solvent->Aqueous Water/Saline Organic Organic Solvent (e.g., Methanol/DMSO) Solvent->Organic MeOH/DMSO AqBin Aqueous Waste Carboy (Check pH 5-9) Aqueous->AqBin OrgBin Solvent Waste Carboy (Flammable/Toxic) Organic->OrgBin SAA Satellite Accumulation Area (SAA) Label per EPA Subpart K SolidBin->SAA AqBin->SAA OrgBin->SAA Incineration Licensed EHS Pickup & High-Temp Incineration SAA->Incineration < 6-12 Months Accumulation

Logical workflow for the segregation and disposal of H-β-Ala-Trp-OH·2H2O waste streams.

Emergency Spill Protocol

In the event of an accidental release of H-β-Ala-Trp-OH·2H2O, immediate containment is required to prevent exposure and cross-contamination[3].

  • Dry Powder Spill: Do not dry sweep, as this creates an aerosolization risk, allowing the biologically active peptide to be inhaled. Instead, cover the powder with a slightly dampened absorbent pad to bind the dust, then carefully scoop the material into a solid hazardous waste container[3].

  • Liquid Spill: Isolate the area. Deploy a designated chemical spill kit using inert absorbent materials (e.g., vermiculite or universal spill pads).

  • Personnel Exposure: If skin contact occurs, wash the affected area immediately with copious amounts of soap and water. For eye contact, flush at an eyewash station for a minimum of 15 minutes[3]. Notify laboratory management and EHS to document the incident.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Reference Id = 749442 - BRENDA Enzyme Database. BRENDA. Available at: [Link]

  • Ligand view of methanol - BRENDA Enzyme Database. BRENDA. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • Hazardous Waste Management System for Colleges. MCF Environmental. Available at: [Link]

Sources

Handling

Advanced Laboratory Safety and Operational Protocol for Handling β-Alanyl-L-Tryptophan Dihydrate

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective handling of synthetic dipeptides. β -Alanyl-L-tryptophan dihydrate (H-Beta-ala-trp-oh 2HO) is a critical substrate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective handling of synthetic dipeptides. β -Alanyl-L-tryptophan dihydrate (H-Beta-ala-trp-oh 2HO) is a critical substrate in enzymatic assays, particularly those involving L-amino acid ester hydrolases and ligases [1].

While it is not classified as an acutely toxic chemical, its physical state—a fine, lyophilized powder—presents specific logistical and safety challenges. The primary risks in the laboratory involve the aerosolization of micro-particulates during weighing and transfer, which can lead to respiratory irritation, unintended dermal sensitization, and cross-contamination of sensitive assays [2]. This guide provides a self-validating, step-by-step operational framework to ensure both operator safety and compound integrity.

Physicochemical Profiling & Risk Assessment

Before handling any compound, we must understand its physical properties to anticipate its behavior in the open laboratory.

Table 1: Physicochemical Profile of β-Alanyl-L-Tryptophan Dihydrate

PropertyValueOperational Implication
CAS Number 21612-37-3 [3]Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Weight 275.3 g/mol [3]Requires highly sensitive analytical balances for low-milligram assays.
Physical State Solid / Lyophilized PowderHigh risk of electrostatic dispersion and aerosolization during transfer.
Solubility Aqueous buffers / MethanolCompatible with standard biological assays; liquid waste is primarily aqueous.

Personal Protective Equipment (PPE): The Causality of Protection

To build a robust safety culture, we must move beyond simply listing PPE and understand why each piece is selected. The goal is to mitigate electrostatic dispersion and particulate inhalation, which are the most common issues when handling dry peptide powders [4].

Table 2: PPE Specifications & Causality

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile Gloves (Powder-free)Nitrile provides superior chemical resistance compared to latex and prevents dermal absorption of bioactive peptides. Powder-free variants prevent assay contamination.
Eye Protection NIOSH/EN166 Safety GogglesProtects ocular mucosa from micro-particulates during weighing and prevents chemical splash injuries during the reconstitution phase.
Body Protection Flame-Retardant Lab CoatCovers exposed skin. Cotton/flame-retardant materials generate less static electricity than synthetic blends, directly reducing powder aerosolization.
Respiratory Chemical Fume Hood or N95Negative pressure environments capture airborne dust. If a hood is unavailable, an N95 respirator prevents the inhalation of peptide particulates.

Operational Plan: Step-by-Step Handling & Reconstitution

This protocol is designed as a self-validating system. Each critical step includes a validation checkpoint to ensure the procedure is functioning as intended before moving forward.

Step 1: Environmental Verification Conduct all open-vial operations within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) [5].

  • Validation Checkpoint: Verify the hood's flow rate monitor reads between 80–100 feet per minute (fpm). This ensures adequate capture velocity for any aerosolized particles.

Step 2: Static Mitigation & Weighing Lyophilized powders are highly susceptible to static electricity, which causes them to "jump" out of vials.

  • Discharge static from the analytical balance using an anti-static gun (e.g., Zerostat).

  • Place an anti-static weighing boat on the balance and tare.

  • Using a clean micro-spatula, carefully transfer the required mass of H-Beta-ala-trp-oh 2HO. Keep the transfer distance as short as possible.

  • Validation Checkpoint: Inspect the outer surface of the weigh boat and balance pan. If any white powder is visible outside the target zone, an electrostatic dispersion event has occurred, triggering the spill management protocol.

Step 3: Aseptic Reconstitution

  • Transfer the weighed peptide into your target vial.

  • Introduce the primary solvent (e.g., sterile water or assay buffer) slowly down the inner wall of the vial. Do not inject solvent directly into the powder bed; the rapid displacement of air will eject peptide particulates into the environment [2].

  • Gently swirl the vial to wet the powder. Avoid aggressive vortexing until the powder is fully submerged.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring further gentle swirling.

Spill Management and Disposal Plan

A robust disposal and spill plan is a cornerstone of prudent laboratory practices [6].

Spill Response (Solid Powder):

  • Contain: Do not sweep dry powder, as this will immediately aerosolize the peptide.

  • Trap: Gently cover the spill with absorbent paper towels.

  • Dissolve: Dampen the towels with a suitable solvent (e.g., water or 10% ethanol) to dissolve and trap the peptide.

  • Wipe: Wipe from the perimeter inward to contain the spill, preventing it from spreading across the benchtop.

Disposal Protocol: According to standard chemical hygiene plans [7], waste must be strictly segregated:

  • Solid Waste: Empty peptide vials, contaminated gloves, and weigh boats must be placed in a designated solid chemical waste bin.

  • Liquid Waste: Unused reconstituted β -Alanyl-L-tryptophan solutions should be collected in an aqueous chemical waste carboy. Do not pour down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

Visualizing the Operational Logic

G Start Receive Peptide (H-Beta-ala-trp-oh 2HO) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Recon Aseptic Reconstitution (Slow Solvent Addition) Weigh->Recon Avoid Dust Use Experimental Application (Enzymatic Assays) Recon->Use Waste Waste Segregation Use->Waste SolidWaste Solid Waste (Vials, Gloves, Mats) Waste->SolidWaste LiquidWaste Liquid Waste (Aqueous Carboy) Waste->LiquidWaste

Workflow for the safe handling, reconstitution, and disposal of peptide powders.

References

  • ChemicalBook. "21612-37-3(H-BETA-ALA-TRP-OH 2H2O)".
  • BRENDA Enzyme D
  • Palmetto Peptides. "Laboratory Safety and Handling Best Practices for TB-500 Research Peptide".
  • BenchChem.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • BYU Department of Chemistry and Biochemistry.
  • Wikimedia Commons (NIH).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Beta-ala-trp-oh 2HO
Reactant of Route 2
Reactant of Route 2
H-Beta-ala-trp-oh 2HO
© Copyright 2026 BenchChem. All Rights Reserved.